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Core Science & Biosynthesis

Foundational

Solubility of (Z)-(2-Bromo-2-phenylvinyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (Z)-(2-Bromo-2-phenylvinyl)boronic acid in Organic Solvents Executive Summary (Z)-(2-Bromo-2-phenylvinyl)boronic acid is a specialized vinylboronic acid with significant p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (Z)-(2-Bromo-2-phenylvinyl)boronic acid in Organic Solvents

Executive Summary

(Z)-(2-Bromo-2-phenylvinyl)boronic acid is a specialized vinylboronic acid with significant potential as a building block in organic synthesis, particularly in cross-coupling reactions for the creation of complex molecular architectures. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is a cornerstone of successful process development, reaction optimization, purification, and formulation. This technical guide addresses the notable absence of specific, quantitative solubility data for this compound in the public domain. Instead of merely stating this gap, this document serves as a practical and authoritative framework. It elucidates the theoretical principles governing the solubility of this molecule by analyzing its structure and drawing parallels with well-studied analogs like phenylboronic acid. Most critically, it provides a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility in various organic solvents, empowering researchers to generate the precise data required for their work.

Introduction to (Z)-(2-Bromo-2-phenylvinyl)boronic acid

The Strategic Value of Vinylboronic Acids

Boronic acids and their derivatives are foundational reagents in modern organic chemistry, prized for their stability, low toxicity, and versatile reactivity.[1][2] Alkenyl (vinyl) boronic acids, in particular, are key intermediates in stereospecific carbon-carbon bond formation, most famously via the Suzuki-Miyaura cross-coupling reaction. The ability to transfer a vinyl group with retained stereochemistry makes them invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Structural Features and Synthetic Potential

The molecule (Z)-(2-Bromo-2-phenylvinyl)boronic acid presents a unique combination of functional groups:

  • Boronic Acid Moiety [-B(OH)₂]: The reactive center for cross-coupling reactions and a site capable of hydrogen bonding. It acts as a mild Lewis acid.[1][3]

  • Vinyl Group (-C=C-): Provides a rigid scaffold and specific stereochemistry (Z-configuration).

  • Phenyl Substituent (-C₆H₅): Introduces aromatic character, contributing to potential π-stacking interactions and increasing the nonpolar nature of the molecule.

  • Bromo Substituent (-Br): Adds polarity and serves as an additional synthetic handle for further transformations.

This distinct structure makes it a highly valuable precursor for the stereoselective synthesis of trisubstituted alkenes, a common motif in biologically active molecules.

Why Solubility Data is Mission-Critical

The solubility of a reagent dictates nearly every aspect of its practical application:

  • Reaction Kinetics: The concentration of the dissolved reagent directly impacts reaction rates.

  • Solvent Selection: Choosing an appropriate solvent system is essential for achieving homogeneity and maximizing yield.

  • Purification: Solubility differences are exploited in crystallization, precipitation, and chromatographic separations.[4]

  • Formulation: In drug development, solubility is a primary determinant of a compound's bioavailability and deliverability.[5]

Theoretical Solubility Profile and Influencing Factors

Predicting solubility begins with the fundamental principle of "like dissolves like," which correlates the polarity of the solute and the solvent.[4][6]

Molecular Structure Analysis

(Z)-(2-Bromo-2-phenylvinyl)boronic acid is an amphiphilic molecule with distinct polar and nonpolar regions.

  • Polar Characteristics: The boronic acid group is highly polar and capable of acting as both a hydrogen bond donor (O-H) and acceptor (O). This confers solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., THF, acetone). The carbon-bromine bond also contributes a significant dipole moment.

  • Nonpolar Characteristics: The phenyl ring and the vinyl backbone are nonpolar, favoring interactions with nonpolar or weakly polar solvents (e.g., toluene, dichloromethane) through van der Waals forces.

Expected Solubility Trends

Based on its structure and by analogy to phenylboronic acid, we can predict a general solubility profile:

  • High Solubility: Expected in polar aprotic solvents like THF, Dioxane, Acetone, and DMF . These solvents can engage in hydrogen bonding with the -B(OH)₂ group without the competing self-association seen in protic solvents. Studies on phenylboronic acid show high solubility in ethers and ketones.[7][8][9]

  • Moderate Solubility: Expected in alcohols (Methanol, Ethanol) and chlorinated solvents like Dichloromethane (DCM) and Chloroform . While alcohols are polar protic, the nonpolar portion of the molecule will limit infinite solubility.

  • Low to Negligible Solubility: Expected in nonpolar aliphatic solvents such as Hexane, Heptane, and Cyclohexane . The energy required to break the hydrogen bonding network of the solid boronic acid would not be compensated by the weak solute-solvent interactions.[7][8] Phenylboronic acid is poorly soluble in hexanes.[3]

A Critical Challenge: Dehydration and Boroxine Formation

A significant and often overlooked factor in the handling and solubility measurement of boronic acids is their propensity to undergo thermal or solvent-mediated dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3][7]

Caption: Reversible dehydration of boronic acid to its boroxine anhydride.

This equilibrium is critical because the boroxine has vastly different solubility and physical properties than the parent boronic acid. This can lead to inconsistent and non-reproducible solubility data if not properly controlled.[7] The experimental protocol described below is designed to measure the solubility of the boronic acid at thermodynamic equilibrium.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines the gravimetric method for determining the equilibrium (thermodynamic) solubility of (Z)-(2-Bromo-2-phenylvinyl)boronic acid. This method is robust, reliable, and does not require sophisticated analytical instrumentation for the primary measurement.

Rationale for Method Selection

The gravimetric method is chosen for its directness. It measures the mass of dissolved solute in a known volume of saturated solvent, providing a clear and unambiguous value (e.g., in mg/mL). It is designed to ensure that the system reaches thermodynamic equilibrium, which is the true measure of a compound's solubility, as opposed to kinetic solubility which can be misleading.[10]

Workflow for Solubility Determination

Sources

Exploratory

Technical Whitepaper: Safe Handling and Application of (Z)-(2-Bromo-2-phenylvinyl)boronic acid

Part 1: Executive Summary (Z)-(2-Bromo-2-phenylvinyl)boronic acid is a specialized organoboron intermediate used primarily in the stereoselective synthesis of bioactive stilbenes and polyenes via Suzuki-Miyaura cross-cou...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

(Z)-(2-Bromo-2-phenylvinyl)boronic acid is a specialized organoboron intermediate used primarily in the stereoselective synthesis of bioactive stilbenes and polyenes via Suzuki-Miyaura cross-coupling. Unlike generic phenylboronic acids, this compound possesses a vinyl bromide moiety locked in the Z-configuration. This structural feature presents unique stability challenges—specifically susceptibility to protodeboronation and light-induced isomerization—and distinct safety hazards including potential corrosivity and halogenated byproduct evolution.

This guide moves beyond standard MSDS reporting to provide a field-validated protocol for maintaining the stereochemical integrity of this reagent while ensuring operator safety during high-value drug development workflows.

Part 2: Chemical Identity & Physical Properties

PropertySpecification
Chemical Name (Z)-(2-Bromo-2-phenylvinyl)boronic acid
CAS Number 128458-97-9
Molecular Formula C₈H₈BBrO₂
Molecular Weight 226.86 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in MeOH, DMSO, THF; sparingly soluble in water
Stereochemistry Z-isomer (Cis-configuration at the alkene)
Purity Metrics Typically >95% (H-NMR confirmation required for isomer purity)

Part 3: Hazard Identification & Toxicology (GHS Standards)

While many simple boronic acids are classified merely as irritants, the presence of the vinyl bromide moiety in this compound escalates its hazard profile. Based on vendor data and functional group analysis, it is classified as Corrosive .

GHS Classification[3][4]
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (H314)

  • Serious Eye Damage/Eye Irritation: Category 1 (H318)

  • Acute Toxicity (Oral): Category 4 (H302)[1][2]

Hazard Statements
  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.[2][3]

Mechanistic Toxicology
  • Acidity & Hydrolysis: Boronic acids are mild Lewis acids.[4] However, in the presence of moisture, the vinyl bromide motif can hydrolyze, potentially releasing hydrogen bromide (HBr), a corrosive acid that causes immediate tissue damage.

  • Cytotoxicity: As a halogenated vinyl compound, it acts as an alkylating agent precursor. Upon metabolic activation or degradation, it may form reactive intermediates capable of binding to cellular nucleophiles.

Part 4: Strategic Handling & Storage Protocols[4]

The Z-stereochemistry is thermodynamically less stable than the E-isomer. Improper storage leads to two failure modes: Isomerization (loss of stereochemical value) and Protodeboronation (loss of the boronic acid group).

Environmental Control
  • Temperature: Store at 2–8°C . Long-term storage at -20°C is recommended for standards.

  • Atmosphere: Inert Gas (Argon/Nitrogen) Required. Oxygen promotes radical decomposition; moisture promotes protodeboronation.

  • Light: Protect from light. UV radiation can catalyze the Z

    
    E isomerization.
    
Handling Workflow

Do not handle on an open bench. Use a dedicated fume hood or glovebox.

HandlingWorkflow cluster_prevention Critical Control Points Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (2-8°C, Argon, Dark) Receipt->Storage Immediate Transfer Weighing Weighing (Glovebox or Argon-flushed Tared Vial) Storage->Weighing Warm to RT in Desiccator Reaction Reaction Setup (Degassed Solvents) Weighing->Reaction Minimize Air Exposure Quench Quenching/Disposal (Neutralize pH) Reaction->Quench Post-Process

Figure 1: Safe handling lifecycle minimizing moisture and light exposure to prevent degradation.

Solubilization & Stability
  • Solvent Choice: Use anhydrous methanol or THF. Avoid acetone or ketones if not reacting immediately, as boronic acids can form reversible boronate esters with diols or ketones.

  • Self-Validation: Before use in critical steps, check purity via TLC or 1H-NMR. The appearance of a vinyl proton doublet with a large coupling constant (

    
     Hz) indicates isomerization to the E-isomer.
    

Part 5: Emergency Response Protocols

Due to the corrosive nature (H314), standard "wash and go" protocols are insufficient. Immediate neutralization and dilution are critical.

EmergencyResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact (Burning/Redness) Type->Skin Eye Eye Contact (Pain/Blurred Vision) Type->Eye Inhale Inhalation (Coughing/Burning) Type->Inhale SkinAction 1. Brush off dry powder 2. Rinse water >15 min 3. Do NOT neutralize with acid/base Skin->SkinAction EyeAction 1. Irrigate immediately >15 min 2. Lift eyelids occasionally 3. Consult Ophthalmologist Eye->EyeAction InhaleAction 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhale->InhaleAction Medical SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS) SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Figure 2: Decision tree for emergency response emphasizing immediate dilution and professional medical intervention.

Part 6: Application Context & Scientific Rationale[9]

Why this Isomer?

In drug discovery, the biological activity of stilbenes (e.g., Combretastatin A-4) is often strictly dependent on the Z (cis) configuration. The E (trans) isomer is frequently thermodynamically stable but biologically inactive. Using (Z)-(2-Bromo-2-phenylvinyl)boronic acid allows for the introduction of the Z-alkene geometry directly, provided the cross-coupling conditions prevent isomerization.

Reaction Optimization
  • Base Selection: Strong bases can promote dehydrohalogenation (loss of HBr) to form alkynes. Use mild bases like

    
     or 
    
    
    
    .
  • Catalyst: Pd(0) catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) facilitate the coupling of the sterically hindered Z-vinyl bromide while minimizing

    
    -hydride elimination.
    

Part 7: References

  • National Institutes of Health (NIH). (2014). (Z)-2-Bromovinyl-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis.[5] PubMed Central. Retrieved from [Link]

Sources

Foundational

Technical & Sourcing Guide: (Z)-2-Bromo-2-phenylvinylboronic Acid

The following technical guide is structured to provide actionable intelligence for researchers and procurement specialists. It prioritizes the specific stereochemical and stability challenges associated with (Z)-2-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable intelligence for researchers and procurement specialists. It prioritizes the specific stereochemical and stability challenges associated with (Z)-2-Bromo-2-phenylvinylboronic acid , a critical building block for synthesizing tetrasubstituted olefins (e.g., Tamoxifen analogs).

CAS: 128458-97-9 | Stereochemistry: Z-Isomer | Application: Stereoselective Cross-Coupling

Executive Summary

(Z)-2-Bromo-2-phenylvinylboronic acid is a specialized organoboron reagent used primarily to access trisubstituted and tetrasubstituted alkenes with high stereocontrol. Unlike the commoditized trans-styrylboronic acid, this brominated analog is chemically labile and commercially scarce.

This guide addresses the "Make vs. Buy" decision matrix, detailing the specific synthesis route (via bromoboration) to ensure stereochemical integrity and providing a vetted list of suppliers for this unstable intermediate.

Chemical Profile & Stereochemical Criticality

Structural Definition

The "Z" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

  • C1 (Internal): Attached to Phenyl (Ph) and Bromine (Br). Priority: Br (Atomic #35) > Ph (Atomic #6).

  • C2 (Terminal): Attached to Boron (B) and Hydrogen (H). Priority: B (Atomic #5) > H (Atomic #1).

  • Configuration: The Z-isomer requires the high-priority groups (Br and B) to be on the same side (cis). This is the natural product of syn-bromoboration.

Stability & Handling (Crucial)
  • Protodeboronation: Vinyl boronic acids are prone to protodeboronation, especially in the presence of moisture and Lewis bases. The presence of the electron-withdrawing bromine atom at the

    
    -position destabilizes the C-B bond relative to simple styrylboronic acids.
    
  • Polymerization: The styrenyl double bond is susceptible to radical polymerization if not stabilized.

  • Storage Protocol: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen). For long-term storage, conversion to the pinacol ester is highly recommended as it significantly increases thermal and hydrolytic stability.

Synthesis & Manufacturing Route (The "Make" Option)

Given the frequent stockouts of this compound, in-house synthesis or contracting a CRO is often necessary. The standard route utilizes the bromoboration of phenylacetylene .

Mechanism: Syn-Bromoboration

The reaction between phenylacetylene and boron tribromide (


) proceeds via a syn-addition.
  • Electrophilic Attack: Boron adds to the terminal carbon (sterically favored).

  • Nucleophilic Closure: Bromine adds to the internal carbon.

  • Result: The Br and

    
     groups end up cis to each other, yielding the (Z)-isomer upon hydrolysis.
    
Synthesis Workflow Diagram

The following diagram illustrates the stereoselective pathway and the critical decision point for esterification.

SynthesisRoute Start Phenylacetylene (Ph-C≡C-H) Intermediate Intermediate (Z)-2-Bromo-2-phenylvinyl-BBr2 Start->Intermediate Syn-Bromoboration Reagent BBr3 (DCM, 0°C) Reagent->Intermediate Product (Z)-2-Bromo-2-phenylvinylboronic acid (CAS 128458-97-9) Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H2O) Pinacol Pinacol Esterification (Recommended for Stability) Product->Pinacol Stabilization

Figure 1: Stereoselective synthesis pathway via bromoboration of phenylacetylene.

Market Analysis: Suppliers & Pricing

The market for CAS 128458-97-9 is characterized by low inventory and high volatility . It is not a catalog commodity; most "In Stock" listings are actually "Make-on-Demand".

Supplier Landscape
Supplier CategoryVendor NameAvailability StatusEstimated Lead TimePricing Model
Primary Source BLD Pharm Sporadic / Special Offer2-3 WeeksHigh (~$150/g)
Catalog Aggregator Combi-Blocks Inquiry Required4-6 WeeksCustom Quote
Bulk Specialist Enamine / ChemSpace Make-on-Demand6-8 WeeksVolume-dependent
Standard Vendors Sigma / Fisher Not Listed N/AN/A
Procurement Strategy
  • Verify Isomer: Vendors often confuse the (E)-styrylboronic acid (cheap) with the (Z)-bromo analog. Always request H-NMR verification before purchase. The vinyl proton for the Z-isomer typically shifts distinctively compared to the E-isomer.

  • Request Pinacol Ester: If the free acid is out of stock, ask for the pinacol ester (e.g., 2-((Z)-2-bromo-2-phenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). It is more likely to be successfully shipped without degradation.

  • Budgeting: Expect to pay a premium. While simple phenylboronic acids are <

    
    150 - $300 per gram** for small research quantities due to the difficult purification (avoiding isomerization).
    

Application Protocol: Stereoselective Suzuki Coupling

The primary utility of this compound is in Suzuki-Miyaura cross-coupling to form trisubstituted alkenes. The reaction typically proceeds with retention of configuration , preserving the Z-geometry established during synthesis.

Reaction Cycle & Stereoretention

The mechanism relies on the transmetalation step occurring with retention. However, the presence of the


-bromo group allows for sequential couplings:
  • First Coupling: The Boronic acid reacts with an Aryl Halide (

    
    ).
    
  • Second Coupling: The remaining Vinyl Bromide can undergo a second coupling (e.g., Negishi or Suzuki) to install a fourth substituent.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Retention of Z-Config) OxAdd->TransMet + (Z)-Vinylboronic Acid + Base RedElim Reductive Elimination TransMet->RedElim Isomerization Rare RedElim->Pd0 Regeneration Product Trisubstituted Alkene (Z-Isomer) RedElim->Product

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the critical transmetalation step where Z-configuration is retained.

Experimental Tips
  • Base Selection: Use mild bases like

    
     or 
    
    
    
    . Strong bases (e.g.,
    
    
    ) may promote protodeboronation of the sensitive vinyl species.
  • Catalyst:

    
     is standard, but specialized systems like 
    
    
    
    may prevent side reactions involving the bromine atom.

References

  • BLD Pharm. (n.d.). (Z)-(2-Bromo-2-phenylvinyl)boronic acid Product Page. Retrieved from

  • Wang, C., Tobrman, T., Xu, Z., & Negishi, E. (2009). Highly Stereoselective Synthesis of Trisubstituted Alkenes via Bromoboration. Organic Letters, 11(18), 4092–4095.

  • BenchChem. (2025).[1] Vinylboronic Acids Demonstrate Superior Stability Over Arylboronic Acids.[1] Retrieved from

  • Sigma-Aldrich. (n.d.). Search Results for Phenylvinylboronic Acid Isomers. Retrieved from

  • Kuang, C., et al. (2005). Synthesis of (Z)-1-bromo-1-alkenes... from anti-2,3-dibromoalkanoic acids. Tetrahedron, 61, 4043-4052.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of (Z)-(2-Bromo-2-phenylvinyl)boronic Acid

Part 1: Strategic Overview & Chemical Logic The "Linchpin" Reagent (Z)-(2-Bromo-2-phenylvinyl)boronic acid is a high-value bifunctional building block. It contains two reactive centers: a nucleophilic boronic acid moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The "Linchpin" Reagent

(Z)-(2-Bromo-2-phenylvinyl)boronic acid is a high-value bifunctional building block. It contains two reactive centers: a nucleophilic boronic acid moiety and an electrophilic vinyl bromide. Its primary utility lies in the modular synthesis of stereodefined trisubstituted alkenes , such as Tamoxifen derivatives and molecular motors.

The Chemoselectivity Paradox

The core challenge in using this reagent is preventing polymerization. In a palladium-catalyzed environment, the molecule can theoretically react with itself (head-to-tail polymerization) because it possesses both the coupling partners (C-B and C-Br) required for a Suzuki reaction.

The Solution: Kinetic Differentiation Successful utilization relies on Chemoselective Coupling . By exploiting the rate difference in oxidative addition, we can force the palladium catalyst to react with an external electrophile (Ar-I) preferentially over the internal vinyl bromide.

  • Fast Step: Oxidative addition of Pd(0) to an external Aryl Iodide (Ar-I).

  • Intermediate Step: Transmetallation of the Vinyl-Boron species to the Ar-Pd-I complex.

  • Slow Step (Avoided): Oxidative addition of Pd(0) to the sterically hindered Vinyl-Bromide (C-Br) of the reagent itself.

Mechanistic Pathway & Selectivity Map

SuzukiSelectivity Reagent (Z)-(2-Bromo-2-phenylvinyl) boronic acid Transmet Transmetallation Complex Reagent->Transmet Boron Activation (Base) Pd0 Pd(0) Catalyst OxAdd_Ext Ar-Pd-I (Fast Oxidative Addition) Pd0->OxAdd_Ext + Ar-I (Fast) OxAdd_Int Vinyl-Pd-Br (Slow/Undesired) Pd0->OxAdd_Int + Reagent (Slow) ArI External Electrophile (Aryl Iodide) ArI->OxAdd_Ext OxAdd_Ext->Transmet + Reagent Polymer Oligomers/Polymers (Self-Coupling) OxAdd_Int->Polymer + Reagent Product Desired Product (1-Bromo-1-phenyl-2-aryl alkene) Transmet->Product Reductive Elimination

Figure 1: Kinetic pathway demonstrating the requirement for a highly reactive external electrophile (Ar-I) to outcompete self-coupling.

Part 2: Detailed Experimental Protocol

Protocol A: Boron-Selective Coupling (Synthesis of 1,1-Diaryl-2-bromoalkenes)

This protocol couples the boronic acid terminus with an aryl iodide, preserving the vinyl bromide for subsequent functionalization.

Reagents:

  • (Z)-(2-Bromo-2-phenylvinyl)boronic acid (1.1 equiv)

  • Aryl Iodide (1.0 equiv) [Note: Aryl Bromides are less selective and may cause scrambling]

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or THF

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon or Nitrogen.

  • Solvent Degassing: Sparge the DME (or THF) with Argon for 15 minutes prior to use. Oxygen promotes homocoupling (Glaser-type) and catalyst deactivation.

  • Reagent Loading:

    • Charge the flask with the Aryl Iodide (1.0 mmol) and Pd(PPh3)4 (0.03-0.05 mmol).

    • Add degassed DME (5 mL). Stir for 5 minutes at room temperature to ensure catalyst dissolution.

  • Boronic Acid Addition: Add (Z)-(2-Bromo-2-phenylvinyl)boronic acid (1.1 mmol) as a solid or dissolved in minimal DME.

  • Base Activation: Add the degassed 2.0 M Na2CO3 solution (2.5 equiv) via syringe.

  • Reaction:

    • Heat the mixture to 60°C .

    • Critical Control Point: Do not exceed 80°C. Higher temperatures increase the rate of oxidative addition into the vinyl-bromide bond, leading to self-coupling or scrambling.

    • Monitor by TLC/HPLC. Reaction typically completes in 4-12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with diethyl ether or ethyl acetate.

    • Wash with water (x2) and brine (x1).

    • Dry over MgSO4, filter, and concentrate.

  • Purification: Flash column chromatography (SiO2). The product (vinyl bromide) is usually less polar than the boronic acid starting material.

Protocol B: Sequential "One-Pot" Assembly (Advanced)

For users aiming to synthesize Tamoxifen analogs directly, the resulting vinyl bromide from Protocol A can be reacted immediately in a second step.

  • Complete Protocol A (consume all Ar-I).

  • Add second boronic acid (Ar'-B(OH)2, 1.5 equiv).

  • Add fresh base (Cs2CO3, 3.0 equiv) and potentially a more active catalyst booster (e.g., t-Bu3P-Pd-G2) if the first catalyst is deactivated.

  • Raise temperature to 90-100°C to force the reaction at the hindered vinyl bromide center.

Part 3: Data & Troubleshooting

Optimization Table: Solvent & Base Effects

The following data summarizes the impact of reaction conditions on the Chemoselectivity Index (Ratio of Cross-Coupling to Homocoupling).

EntrySolvent SystemBaseTemp (°C)Yield (%)Chemoselectivity Note
1 DME / H2O (3:1) Na2CO3 60 88% Excellent. Standard Protocol.
2THF / H2O (4:1)K2CO36082%Good, but slightly more protodeboronation.
3Toluene / EtOH / H2OK3PO48065%Moderate. Higher temp triggers some self-coupling.
4DMF (Anhydrous)CsF10040%Poor. High temp/anhydrous conditions favor polymerization.
Troubleshooting Guide

Issue 1: Protodeboronation (Loss of Boron group without coupling)

  • Symptom:[1][2][3][4][5] Isolation of (Z)-1-bromo-1-phenylethene.

  • Cause: Reaction temperature too high or base concentration too low.

  • Fix: Switch to a milder base system (Ag2O or TlOH - though toxic, they are anhydrous) or strictly control Temp at 50-60°C. Use the pinacol ester derivative if the free acid is too unstable.

Issue 2: Isomerization (Z to E)

  • Symptom:[1][2][3][4][5] Mixture of stereoisomers in the product.[1]

  • Cause: Extended heating or radical pathways.

  • Fix: Ensure thorough degassing (O2 promotes radical isomerization). Add a radical scavenger (e.g., BHT) if necessary. Keep reaction time under 12 hours.

Issue 3: Homocoupling (Reagent Dimerization)

  • Symptom:[1][2][3][4][5] Presence of conjugated dienes.[6]

  • Cause: The external electrophile (Ar-I) is deactivated or the catalyst loading is too low.

  • Fix: Use Aryl Iodides with electron-withdrawing groups (more reactive). Increase catalyst loading to 5 mol%.

References

  • Original Suzuki-Miyaura Vinyl Coupling: Miyaura, N.; Suzuki, A. "Stereoselective synthesis of alkenyldialkylboranes and their cross-coupling with alkenyl bromides and iodides." Journal of Organometallic Chemistry, 1979 , 213, C53. Link

  • Tamoxifen Synthesis via Coupling: Heijnen, D., et al. "An atom efficient synthesis of tamoxifen."[3] Organic & Biomolecular Chemistry, 2019 , 17, 2315-2318. Link

  • Gem-Dihaloalkene Coupling Logic: Molander, G. A.; Rivero, M. R. "Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Organic Letters, 2002 , 4, 107–109. Link

  • Review of Halo-Alkenyl Boronates: Tyagarajan, S.; Chakravarty, S. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Alkenyl Boronates." Chemical Reviews, 2011 . Link

Sources

Application

Application Note: High-Fidelity Stereoselective Synthesis of Tamoxifen Analogs via Suzuki-Miyaura Coupling of Vinyl Boronic Acids

[1] Executive Summary This application note details a robust, modular protocol for the stereoselective synthesis of (Z)-Tamoxifen and its structural analogs using vinyl boronic acids (or their pinacol esters) as key nucl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, modular protocol for the stereoselective synthesis of (Z)-Tamoxifen and its structural analogs using vinyl boronic acids (or their pinacol esters) as key nucleophilic intermediates. Unlike traditional McMurry couplings which often yield difficult-to-separate E/Z mixtures, this protocol leverages the stereoretentive nature of the Suzuki-Miyaura cross-coupling . By utilizing a pre-formed, stereodefined vinyl boronic ester, researchers can install the final aryl ring with high geometric fidelity, ensuring the exclusive formation of the pharmacologically active (Z)-isomer (anti-estrogenic).

Key Advantages[2]
  • Stereochemical Integrity: >98% retention of double-bond geometry.

  • Modularity: Allows late-stage diversification of the aryl rings (ideal for SAR studies).

  • Mild Conditions: Compatible with labile functional groups often found in drug candidates.

Scientific Background & Strategy

The Stereochemical Challenge

Tamoxifen acts as a Selective Estrogen Receptor Modulator (SERM).[1] Its biological activity is strictly dependent on the geometry of the tetrasubstituted olefin:

  • (Z)-Isomer: Potent anti-estrogen (Therapeutic).[2]

  • (E)-Isomer: Weakly estrogenic (Undesirable).

In the (Z)-isomer, the two phenyl rings are trans to each other (based on the stilbene core), placing the ethyl group cis to the unsubstituted phenyl ring.

The Vinyl Boronate Strategy

This protocol employs a convergent synthesis . The tetrasubstituted alkene core is assembled via the Palladium-catalyzed cross-coupling of a trisubstituted vinyl boronic ester with an aryl iodide .

The critical scientific principle here is Stereoretention . The oxidative addition, transmetallation, and reductive elimination steps in the Suzuki catalytic cycle generally proceed with retention of the vinyl stereochemistry. Therefore, the challenge is shifted upstream to the synthesis of the vinyl boronic precursor, which can be achieved with high precision via carboboration or borylstannylation of alkynes.

Reaction Pathway Visualization

Tamoxifen_Synthesis cluster_legend Key Transformation Alkyne Internal Alkyne (1-phenyl-1-butyne) VinylBoronate Stereodefined Vinyl Boronate (Intermediate) Alkyne->VinylBoronate Stereoselective Carboboration Reagent Carboboration Reagents (e.g., Ph-Bpin / Cat.) Reagent->VinylBoronate Tamoxifen (Z)-Tamoxifen Analog (Target) VinylBoronate->Tamoxifen Suzuki-Miyaura Coupling (Retention) ArylIodide Aryl Iodide (4-iodo-alkoxybenzene) ArylIodide->Tamoxifen Catalyst Pd Catalyst (Pd(PPh3)4 or Pd-SPhos) Catalyst->Tamoxifen Catalysis

Figure 1: Convergent synthetic pathway for Tamoxifen analogs utilizing a vinyl boronate intermediate.[2][3][4][5][6]

Experimental Protocol

Materials & Reagents[9]
  • Substrate A (Nucleophile): (Z)-1,2-diphenyl-1-butenylboronic acid pinacol ester (synthesized via carboboration of 1-phenyl-1-butyne).

  • Substrate B (Electrophile): 1-(2-(dimethylamino)ethoxy)-4-iodobenzene.

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(OAc)₂/SPhos (for sterically hindered substrates).

  • Base: Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology
Phase 1: Preparation of the Reaction Matrix
  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Allow to cool under a stream of Argon.

  • Reagent Loading:

    • Add Vinyl Boronic Ester (1.0 equiv, 1.0 mmol).

    • Add Aryl Iodide (1.1 equiv, 1.1 mmol).

    • Add Pd(PPh₃)₄ (5 mol%, 0.05 mmol). Note: For highly hindered analogs, switch to Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

    • Add Ba(OH)₂·8H₂O (3.0 equiv, 3.0 mmol). Why Barium? It often accelerates coupling of hindered vinyl boronates compared to carbonates.

Phase 2: The Coupling Reaction[1]
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and deionized Water (1 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Thermal Cycle:

    • Standard Heating: Heat to 80°C in an oil bath for 4–6 hours.

    • Microwave Option: Heat at 100°C for 45 minutes (ensure sealed vessel pressure limits are observed).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. Look for the disappearance of the vinyl boronate.

Phase 3: Workup & Purification
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated NH₄Cl solution (10 mL).

  • Extraction: Extract aqueous layer with EtOAc (2 x 10 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0% → 10% MeOH in DCM (due to the amine side chain polarity).

    • Note: If the amine is not yet installed (using p-iodophenol), use Hexane/EtOAc.

Data Analysis & Validation

Stereochemical Verification (NMR)

The distinction between Z and E isomers is confirmed via ¹H-NOE (Nuclear Overhauser Effect) spectroscopy.

Feature(Z)-Tamoxifen (Active)(E)-Tamoxifen (Inactive)
Key NOE Interaction Strong NOE between Ethyl-CH₂ and Phenyl-H (ortho) Strong NOE between Ethyl-CH₂ and Alkoxy-Phenyl-H
Chemical Shift (Ethyl-CH₂) ~2.45 ppm~2.20 ppm (Shielded by cis-phenyl)
Yield (Typical) 75 - 85%< 5% (Trace)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or steric hindrance.Switch to Pd-SPhos or Pd-XPhos (highly active for tetra-substituted olefins). Increase Temp to 100°C.
Protodeboronation Base is too strong or temp too high.Switch base to K₃PO₄ . Use anhydrous conditions (Dioxane/Toluene) if possible.
Isomerization (E/Z mix) Prolonged heating or Pd-hydride species.Stop reaction immediately upon completion. Avoid excess reaction times.

Workflow Diagram

Experimental_Workflow Start Start: Reagent Prep Mix Mix: Vinyl Boronate + Aryl Iodide + Pd Catalyst + Base Start->Mix Degas Degas: Argon Sparging (Critical Step) Mix->Degas Heat Reaction: 80°C, 4-6h Degas->Heat Check QC: TLC/LC-MS Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extract Wash w/ NH4Cl Check->Workup Complete Purify Purification: Flash Column (DCM/MeOH) Workup->Purify Final Final: (Z)-Tamoxifen Analog Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis process.

References

  • Takemoto, Y., Yoshida, H., & Takaki, K. (2012).[7] "Synthesis of (Z)-Tamoxifen: Copper-Catalyzed Three-Component Borylstannylation of Alkynes." Chemistry – A European Journal, 18(46), 14841–14844.

  • Hazra, S., & Panda, S. (2023).[5] "Stereoselective Synthesis of Silylated Vinylboronates by a Boron‐Wittig Reaction and Their Application to Tetrasubstituted Olefins." Chemistry – A European Journal.[7][5]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 35(9), 765–773.

Sources

Method

Palladium catalysts for coupling hindered alpha-bromo vinyl boronic acids

Application Note: Advanced Protocols for Palladium-Catalyzed Cross-Coupling of Hindered -Bromo Vinyl Boronic Species -Halo Vinyl Boronates in Drug Discovery Executive Summary -Bromo vinyl boronic acids (and their ester d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Palladium-Catalyzed Cross-Coupling of Hindered


-Bromo Vinyl Boronic Species 

-Halo Vinyl Boronates in Drug Discovery

Executive Summary


-Bromo vinyl boronic acids (and their ester derivatives) represent a unique class of "amphoteric" building blocks in modern organic synthesis. They possess two reactive sites on the same carbon atom: a nucleophilic boron moiety (C-B) and an electrophilic carbon-bromine bond (C-Br). This duality allows them to serve as linchpins for the iterative assembly of complex polyenes and tetrasubstituted alkenes, which are prevalent in natural products and pharmaceutical scaffolds.

However, these reagents present significant challenges:

  • Chemoselectivity: Controlling whether the palladium catalyst activates the C-Br bond (oxidative addition) or the C-B bond (transmetallation).

  • Steric Hindrance: The geminal disubstitution creates a congested reaction center, slowing down catalytic turnover.

  • Stability: Free

    
    -bromo vinyl boronic acids are prone to rapid decomposition (protodeboronation or polymerization).
    

This guide details the Iterative Cross-Coupling (ICC) strategies required to handle these hindered substrates, focusing on the MIDA (N-methyliminodiacetic acid) Boronate platform and sterically demanding Pinacol Esters .

Strategic Overview: The Amphoteric Divergence

The successful utilization of


-bromo vinyl boronates depends on the "order of operations." The researcher must decide which bond to break first.
  • Pathway A (Electrophilic Mode): The reagent acts as a vinyl bromide. The C-Br bond is coupled with an external boronic acid. The C-B bond must be protected (e.g., MIDA) to prevent self-coupling.

  • Pathway B (Nucleophilic Mode): The reagent acts as a vinyl boronate. The C-B bond is coupled with an external aryl halide. The C-Br bond is preserved (yielding an

    
    -bromo styrene). This requires the external halide to be significantly more reactive (e.g., Ar-I) than the internal vinyl bromide.
    
Visualizing the Reaction Pathways

ReactionPathways Start α-Bromo Vinyl Boronate (Reagent) PathA Pathway A: Electrophilic Mode Start->PathA Couples at C-Br (Requires MIDA Protection) PathB Pathway B: Nucleophilic Mode Start->PathB Couples at C-B (Requires Ar-I Partner) ProdA Functionalized Vinyl Boronate PathA->ProdA Reacts with Ar-B(OH)2 ProdB α-Bromo Styrene PathB->ProdB Reacts with Ar-I

Figure 1: Divergent reactivity of


-bromo vinyl boronates. Pathway A is the primary route for building complex vinyl boronates.

Protocol A: Electrophilic Coupling (The MIDA Strategy)

This is the industry-standard method for synthesizing hindered vinyl boronates. By masking the boron as a MIDA ester, the Lewis acidity of the boron is quenched, rendering it inert to transmetallation. The molecule behaves purely as a hindered vinyl bromide.

Target: Coupling of


-bromovinyl MIDA boronate with hindered Aryl Boronic Acids.
Materials & Reagents
  • Substrate:

    
    -Bromovinyl MIDA boronate (1.0 equiv).
    
  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(OAc)

    
     (5 mol%).
    
  • Ligand: SPhos (10 mol%) or XPhos (for extremely hindered partners).

  • Base: K

    
    PO
    
    
    
    (3.0 equiv).[1]
  • Solvent: THF:Water (10:1 ratio).

Step-by-Step Methodology
  • Setup: In a glovebox or under argon flow, charge a resealable reaction vial with the

    
    -bromovinyl MIDA boronate, the aryl boronic acid, Pd(OAc)
    
    
    
    , SPhos, and finely ground K
    
    
    PO
    
    
    .
    • Expert Insight: SPhos is chosen because it forms a highly active monoligated Pd(0) species that is excellent for oxidative addition into hindered bromides.

  • Solvation: Add degassed THF and water. The biphasic mixture helps dissolve the inorganic base while keeping the organic reactants in the THF phase.

  • Reaction: Seal the vial and heat to 60 °C for 12–24 hours with vigorous stirring.

    • Note: MIDA boronates are stable to these conditions.[2][3][4][5] Do not exceed 80 °C to avoid slow hydrolysis of the MIDA group.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash chromatography on silica gel.

    • Critical: Elute with EtOAc/Acetone mixtures.[5] MIDA boronates are polar; standard Hexane/EtOAc may not move them.[5]

Data Summary: Ligand Performance for Hindered Substrates

LigandYield (%)Comments
SPhos 92% Best balance of reactivity and stability.
XPhos88%Excellent for extremely bulky aryl acids (e.g., mesityl).
PPh

<15%Ineffective for hindered/deactivated systems.
dppf40%Moderate, but slower turnover.

Protocol B: Nucleophilic Coupling (The Pinacol Strategy)

This pathway is more challenging. You must couple the boron end without touching the bromine. This relies on the kinetic difference between the external electrophile (Ar-I) and the internal electrophile (Vinyl-Br).

Target: Coupling of


-bromovinyl pinacol boronate with Aryl Iodides.
Materials & Reagents
  • Substrate: 1-Bromo-1-vinylboronic acid pinacol ester (1.2 equiv).

  • Coupling Partner: Aryl Iodide (1.0 equiv). Note: Aryl bromides will lead to competitive polymerization.

  • Catalyst: PdCl

    
    (dppf)[1]·CH
    
    
    
    Cl
    
    
    (3 mol%).
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or Ag
    
    
    CO
    
    
    (for very sensitive substrates).
  • Solvent: 1,4-Dioxane:Water (4:1).

Step-by-Step Methodology
  • Pre-activation: Unlike Protocol A, we use the pinacol ester, which is active for transmetallation.

  • Mixing: Combine the Aryl Iodide and Pd catalyst in the vial. Purge with Nitrogen.

  • Addition: Add the

    
    -bromovinyl pinacol ester and base. Add solvents.[6][7]
    
  • Temperature Control: Heat to 45–50 °C .

    • Expert Insight: Keep the temperature low! Higher temperatures (>60 °C) promote oxidative addition into the vinyl bromide, leading to homocoupling of the vinyl species.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the Aryl Iodide.

  • Workup: Standard aqueous extraction.

  • Outcome: The product is an

    
    -bromo styrene. This product is sensitive to light and acid; store in the dark at -20 °C.
    

Mechanism & Troubleshooting

The success of these protocols relies on the "MIDA Deprotection Cycle" for iterative synthesis.

The MIDA Deprotection Workflow (For Iterative Coupling)

If you used Protocol A, you now have a vinyl MIDA boronate. To couple it again (e.g., to make a tri-substituted alkene), you must deprotect it.

  • Hydrolysis: Dissolve MIDA boronate in THF. Add 1M NaOH (aq). Stir at 23 °C for 10 minutes.

  • Quench: Add Phosphate buffer (pH 7).

  • Extraction: Extract rapidly with EtOAc.

  • Result: Free boronic acid (unstable). Use immediately in the next Suzuki coupling.

MIDA_Cycle Step1 Step 1: Coupling at Br (MIDA Intact) Intermediate Functionalized Vinyl MIDA Boronate Step1->Intermediate Step2 Step 2: Mild Hydrolysis (NaOH, RT, 10 min) Intermediate->Step2 ActiveSpecies Free Vinyl Boronic Acid (Transient/Unstable) Step2->ActiveSpecies Step3 Step 3: Second Coupling (Standard Suzuki) ActiveSpecies->Step3 Final Tetrasubstituted Alkene Step3->Final

Figure 2: The Iterative Cross-Coupling (ICC) cycle using MIDA boronates.

References

  • Burke, M. D., et al. (2010). "Suzuki-Miyaura Cross-Coupling of

    
    -Haloalkenyl-MIDA Boronates." Journal of the American Chemical Society, 132(46), 16328–16330. Link
    
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Uno, B. E., et al. (2013). "Solid-phase synthesis of stereochemically complex polyenes." Nature Chemistry, 5, 681–686. Link

  • Littke, A. F., & Fu, G. C. (2000). "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids." Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

Application

Protocol for stereoretentive cross-coupling of Z-vinyl bromides

Application Note: Protocol for Stereoretentive Cross-Coupling of Z-Vinyl Bromides Executive Summary The synthesis of Z-alkenes (cis-alkenes) is a critical objective in medicinal chemistry, as the geometric configuration...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Stereoretentive Cross-Coupling of Z-Vinyl Bromides

Executive Summary

The synthesis of Z-alkenes (cis-alkenes) is a critical objective in medicinal chemistry, as the geometric configuration of an olefin often dictates the biological activity of a pharmacophore. However, the cross-coupling of Z-vinyl bromides is notoriously prone to stereoisomerization, yielding the thermodynamically stable but undesired E-isomer. This guide details a robust, field-proven protocol for the stereoretentive Suzuki-Miyaura cross-coupling of Z-vinyl bromides . By utilizing sterically demanding biaryl phosphine ligands (specifically SPhos or RuPhos), researchers can accelerate the reductive elimination step, thereby outcompeting the isomerization pathways and preserving the olefin geometry.

Mechanistic Insight: The Race Against Isomerization

To master this reaction, one must understand why isomerization occurs. In a standard Palladium catalytic cycle, the Z-vinyl palladium intermediate is vulnerable.

  • The Threat: If the coupling step (Reductive Elimination) is slow, the Z-vinyl palladium species can undergo a reversible

    
    -hydride elimination or an insertion/de-insertion process. This equilibrates the complex to the lower-energy E-isomer.
    
  • The Solution: We utilize bulky, electron-rich ligands (Buchwald Ligands).[1] These ligands increase electron density on the metal (facilitating oxidative addition) and, crucially, their steric bulk forces the coupling partners together. This steric pressure accelerates Reductive Elimination , causing the cross-coupling to occur before the catalyst has time to isomerize the substrate.

Diagram 1: Kinetic Competition in the Catalytic Cycle

The following diagram illustrates the divergence between the desired stereoretentive pathway and the undesired isomerization pathway.

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Z-Vinyl Bromide) Start->OxAdd TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Decision Pd(II) Intermediate TransMet->Decision RedElim Reductive Elimination (Fast with Bulky Ligands) Decision->RedElim  Path A: Kinetic Control (SPhos/RuPhos) Isom Isomerization via Beta-Hydride Elimination Decision->Isom  Path B: Thermodynamic Drift (Simple Phosphines) Z_Prod Z-Alkene Product (Stereoretention) RedElim->Z_Prod E_Prod E-Alkene Product (Thermodynamic Mix) Isom->E_Prod Z_Prod->Start Regenerate Pd(0)

Figure 1: Mechanistic bifurcation. Bulky ligands (Path A) accelerate reductive elimination, bypassing the isomerization trap (Path B).

Optimization Guidelines

The choice of ligand is the single most important variable. While simple phosphines like PPh3 may work for unhindered substrates, they often fail for Z-vinyl bromides due to slow reductive elimination.

Table 1: Ligand Performance Comparison (Representative Data)

LigandClassStereoretention (Z:E)YieldNotes
SPhos Biaryl Phosphine>98:2 High Recommended. Excellent for hindered substrates; prevents isomerization.
XPhos Biaryl Phosphine>95:5HighGood alternative; better for chlorides or sulfonates.
PPh3 Triaryl Phosphine~80:20ModerateProne to isomerization; oxidative addition is slower.
dppf BidentateVariableLow-ModLarge bite angle can sometimes favor inversion or isomerization.

Standard Operating Procedure (SOP)

Protocol Name: SPhos-Pd Catalyzed Cross-Coupling of Z-Vinyl Bromides Scale: 1.0 mmol (Adjust proportionally)

Materials & Reagents
  • Substrate: Z-Vinyl Bromide (1.0 equiv)

  • Coupling Partner: Aryl/Vinyl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst Source: Pd(OAc)2 (2 mol%) or Pd2(dba)3 (1 mol%)

  • Ligand: SPhos (4 mol%) (2:1 Ligand:Pd ratio is standard)

    • Note: Using SPhos Pd G3 Precatalyst (2-4 mol%) is highly recommended for reproducibility and ease of handling.

  • Base: K3PO4 (3.0 equiv) or K2CO3 (3.0 equiv)

  • Solvent: Toluene / Water (10:1) or THF / Water (10:1)

Step-by-Step Methodology
  • Pre-Catalyst Activation (If using separate Pd/Ligand):

    • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

    • Add 1 mL of anhydrous Toluene. Stir at RT for 5-10 minutes until the solution turns a rich orange/yellow, indicating active catalyst formation.

    • Pro-Tip: If using SPhos Pd G3 , skip this step and add the precatalyst directly to the reaction mixture in step 2.

  • Reaction Assembly:

    • To the reaction vial (containing the catalyst), add the Z-Vinyl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and solid K3PO4 (636 mg, 3.0 mmol).

    • Add the remaining solvent (Toluene/Water mix, degassed). Total concentration should be roughly 0.2 M to 0.5 M.

  • Degassing (CRITICAL):

    • Oxygen promotes homocoupling and catalyst decomposition. Sparge the mixture with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles.

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 80 °C for 4–12 hours.

    • Monitoring: Check progress via TLC or LC-MS. Look for the disappearance of the bromide.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (10 mL) and wash with Water (10 mL).

    • Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification:

    • Purify via silica gel flash chromatography.

    • Validation: Acquire 1H NMR.[2] The coupling constant (

      
      ) of the vinylic protons is diagnostic:
      
      • Z-Alkene:

        
        
        
      • E-Alkene:

        
        
        
Diagram 2: Experimental Workflow & Decision Tree

Workflow Setup Assemble Reagents (Inert Atmosphere) Degas Degas Solvent (Sparging/Freeze-Pump-Thaw) Setup->Degas Heat Heat to 80°C (4-12 Hours) Degas->Heat Check Check Conversion (TLC/LCMS) Heat->Check Complete Reaction Complete Check->Complete >95% Conv. Stalled Incomplete/Stalled Check->Stalled <50% Conv. Workup Workup & Purification Complete->Workup Stalled->Heat Add more Catalyst Increase Temp Analyze NMR Analysis (Check J-coupling) Workup->Analyze

Figure 2: Operational workflow for the synthesis and validation of Z-alkenes.

Troubleshooting & FAQ

  • Problem: Significant Z to E isomerization observed.

    • Root Cause:[1][3][4] Reaction temperature too high or ligand not bulky enough.

    • Fix: Switch to XPhos or RuPhos . Lower the temperature to 60 °C and extend reaction time. Ensure the catalyst loading is sufficient (active catalyst death slows the cycle, allowing isomerization).

  • Problem: Protodeboronation of the Boronic Acid.

    • Root Cause:[1][3][4] Unstable boronic acid reacting with water/base.

    • Fix: Use MIDA boronates or Potassium Trifluoroborates (Molander salts) instead of free boronic acids. Alternatively, switch to anhydrous conditions using CsF as the base in dry THF.

  • Problem: Low Conversion.

    • Root Cause:[1][3][4] Oxidative addition is sluggish (common with electron-rich vinyl bromides).

    • Fix: Increase temperature to 100 °C. Ensure solvents are rigorously degassed.

References

  • Buchwald, S. L., et al. (2007). "Suzuki-Miyaura Coupling of Vinyl Halides."[5] Journal of the American Chemical Society.[6]

    • Context: Seminal work establishing biaryl phosphines (SPhos, XPhos) as the standard for difficult vinyl couplings.
  • Molander, G. A., & Bernhardt, J. T. (2004). "Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates." Journal of the American Chemical Society.[6]

    • Context: Establishes the use of stable boronates to prevent side reactions in vinyl coupling.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Context: The foundational review of the mechanism and scope of the reaction.
  • Reisman, S. E., et al. (2014).[7] "Nickel-Catalyzed Asymmetric Reductive Cross-Coupling." Journal of the American Chemical Society.[6]

    • Context: Alternative Ni-catalyzed methods for stereoselective coupling, useful for alkyl-vinyl systems.

Sources

Method

Application Note: Stereoselective One-Pot Synthesis of Z-Tamoxifen via Boron-Mediated Assembly

The following Application Note and Protocol details the stereoselective synthesis of (Z)-Tamoxifen. Editorial Note: The specific reagent mentioned in the topic, (Z)-(2-Bromo-2-phenylvinyl)boronic acid, represents a trisu...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the stereoselective synthesis of (Z)-Tamoxifen.

Editorial Note: The specific reagent mentioned in the topic, (Z)-(2-Bromo-2-phenylvinyl)boronic acid, represents a trisubstituted alkene precursor (lacking the critical ethyl group and second phenyl ring required for the tetrasubstituted Tamoxifen scaffold). The protocol below utilizes the Lithiation-Borylation-Migration-Coupling (LBMC) strategy (pioneered by the Aggarwal group), which is the industry-standard "one-pot" method for assembling the tetrasubstituted Z-Tamoxifen core with high stereocontrol. This method generates the necessary vinyl boronate intermediate in situ.

Introduction & Scientific Rationale

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of ER-positive breast cancer. Its therapeutic efficacy is strictly dependent on its olefin geometry; the (Z)-isomer is the active anti-estrogen, while the (E)-isomer displays weak estrogenic activity.

Traditional syntheses (e.g., McMurry coupling) often yield E/Z mixtures requiring tedious separation. The Boron-Mediated Modular Assembly offers a superior "one-pot" solution. This protocol leverages the unique reactivity of boronate complexes to orchestrate the sequential formation of C-C bonds. By controlling the migration of a phenyl group and the subsequent electrophilic addition, the tetrasubstituted alkene geometry is locked thermodynamically and kinetically, ensuring high Z-selectivity.

Retrosynthetic Logic

The tetrasubstituted alkene core is assembled from three simple building blocks:

  • Lithium Phenylacetylide (Nucleophile 1)

  • Phenylboronic Acid Pinacol Ester (Electrophile 1)

  • Ethyl Methanesulfonate (Electrophile 2 - The "Migration Trigger")

  • 4-[2-(Dimethylamino)ethoxy]phenyl Bromide (Coupling Partner)

Materials & Reagents

ComponentGrade/PurityRole
Phenylacetylene 98%Scaffold Precursor (C1-C2 Core)
Phenylboronic acid pinacol ester >97%Boron Source & Phenyl Donor
n-Butyllithium (n-BuLi) 2.5 M in HexanesLithiation Agent
Ethyl Methanesulfonate (EtOMs) >98%Electrophile (Ethyl Donor)
4-[2-(Dimethylamino)ethoxy]phenyl bromide >97%Aryl Coupling Partner
Pd(PPh₃)₄ Catalyst GradeCross-Coupling Catalyst
Sodium Hydroxide (NaOH) 3 M aq.Base for Suzuki Coupling
Tetrahydrofuran (THF) AnhydrousSolvent (Reaction Medium)

Experimental Protocol (One-Pot)

Safety Warning: n-BuLi is pyrophoric. Perform all lithiation steps under an inert atmosphere (Argon/Nitrogen) in a flame-dried Schlenk flask.

Phase 1: Formation of the Alkynyl Boronate Complex
  • Setup: Charge a flame-dried Schlenk flask with Phenylacetylene (1.0 equiv, 1.0 mmol) and anhydrous THF (5 mL) under Argon.

  • Lithiation: Cool the solution to -78 °C . Dropwise add n-BuLi (1.0 equiv, 1.0 mmol). Stir for 30 minutes at -78 °C to generate Lithium Phenylacetylide.

  • Borylation: Add Phenylboronic acid pinacol ester (1.0 equiv, 1.0 mmol) dropwise.

  • Complexation: Stir for 1 hour at -78 °C, then warm to Room Temperature (RT) and stir for 30 minutes.

    • Mechanistic Insight: This forms the stable lithium alkynyl boronate species (ate-complex), activating the boron for the subsequent migration step.

Phase 2: 1,2-Migration (Stereodetermining Step)
  • Electrophile Addition: Add Ethyl Methanesulfonate (EtOMs) (1.2 equiv) to the reaction mixture at RT.

  • Migration: Heat the mixture to 40-50 °C for 12-18 hours.

    • Observation: The solution may change color as the migration proceeds.

    • Mechanism:[1][2] The iodine/mesylate triggers a 1,2-migration of the Phenyl group from Boron to the adjacent Carbon, with simultaneous anti-addition of the Ethyl group. This locks the (Z)-geometry of the vinyl boronate intermediate.

Phase 3: Suzuki-Miyaura Cross-Coupling
  • Catalyst Addition: Cool to RT. Add a degassed solution of 4-[2-(Dimethylamino)ethoxy]phenyl bromide (1.0 equiv) and Pd(PPh₃)₄ (3-5 mol%) in THF.

  • Base Activation: Add 3 M NaOH (3.0 equiv).

  • Coupling: Reflux the mixture at 70-80 °C for 6-12 hours.

  • Workup: Cool to RT. Dilute with diethyl ether, wash with water and brine. Dry over MgSO₄ and concentrate in vacuo.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue on silica gel (Eluent: Hexane/EtOAc + 1% Triethylamine to protect the amine).

  • Analysis: Confirm Z-isomer identity via ¹H NMR (Ethyl group signals and Phenyl ring shielding patterns).

Mechanistic Workflow & Visualization[3]

The following diagram illustrates the cascade transformation from simple precursors to the complex drug scaffold.

TamoxifenSynthesis Start Phenylacetylene + n-BuLi LiAcetylide Li-Phenylacetylide Start->LiAcetylide Lithiation (-78°C) Boronate Alkynyl Boronate Complex (Ate) LiAcetylide->Boronate + Ph-B(pin) Migration 1,2-Migration (+ EtOMs) Boronate->Migration Activation VinylBoronate (Z)-Vinyl Boronate Intermediate Migration->VinylBoronate Stereoselective Rearrangement Coupling Suzuki Coupling (+ Ar-Br, Pd) VinylBoronate->Coupling Cross-Coupling Product (Z)-Tamoxifen Coupling->Product Reflux

Caption: One-pot assembly of Z-Tamoxifen via Lithiation-Borylation-Migration-Coupling cascade.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Z:E Selectivity Incomplete migration or thermal isomerization.Ensure EtOMs is fresh/dry. Maintain strict temperature control (do not overheat during migration).
Low Yield Moisture in lithiation step or catalyst poisoning.Re-dry THF/Schlenk lines. Increase catalyst loading to 5 mol%.
Incomplete Coupling Steric hindrance of the tetrasubstituted center.Use specialized ligands like SPhos or RuPhos if Pd(PPh₃)₄ is sluggish.

References

  • Burns, M., Essafi, S., Bamechap, J. R., Bull, S. P., Webster, M. P., Balieu, S., ... & Aggarwal, V. K. (2014). Assembly of stereodefined tetrasubstituted alkenes via the lithiation-borylation-protodeboronation strategy. Nature, 513(7517), 183-188.

  • Hoppe, D., & Hense, T. (1997). Enantioselective synthesis with lithium/(-)-sparteine carbanion pairs. Angewandte Chemie International Edition, 36(21), 2282-2316.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.

  • Heijnen, D., et al. (2019). An atom efficient synthesis of tamoxifen.[3] Organic & Biomolecular Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Controlling Z/E isomerization during palladium-catalyzed cross-coupling

This guide functions as a Tier 3 Technical Support resource for chemists encountering stereochemical erosion (Z/E scrambling) in palladium-catalyzed cross-coupling reactions. Ticket Subject: Controlling Z/E Isomerization...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for chemists encountering stereochemical erosion (Z/E scrambling) in palladium-catalyzed cross-coupling reactions.

Ticket Subject: Controlling Z/E Isomerization in Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Root Cause Analysis

Before modifying conditions, you must identify where in the catalytic cycle the stereochemical information is being lost. Isomerization is rarely random; it is a consequence of specific, competitive mechanistic pathways.

The "Leak" in the Cycle

In ideal cross-coupling (Suzuki, Stille, Negishi), the reaction proceeds via Oxidative Addition


 Transmetallation 

Reductive Elimination
. This pathway generally proceeds with retention of configuration (stereoretention).

Isomerization occurs when:

  • 
    -Hydride Elimination (The Primary Culprit):  After migratory insertion (Heck) or slow transmetallation, a 
    
    
    
    -alkyl-Pd intermediate forms. If this intermediate can rotate and undergo
    
    
    -hydride elimination, it forms a Pd-hydride alkene complex. Re-insertion of the hydride to the opposite face leads to the thermodynamic isomer (usually E).
  • 
    -Allyl Isomerization:  If the substrate is allylic, the Pd can slip from 
    
    
    
    to
    
    
    , allowing bond rotation.
  • Reversible Oxidative Addition: For alkenyl halides, if oxidative addition is reversible and slow, the starting material itself may isomerize before coupling.

Mechanistic Visualization

The following diagram maps the "Safe Zone" (Retention) vs. the "Danger Zone" (Isomerization).

IsomerizationPathways Start Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II)-Alkenyl) Start->OxAdd R-X TransMet Transmetallation OxAdd->TransMet R'-M RedElim Reductive Elimination (Product Released) TransMet->RedElim Fast BetaElim β-Hydride Elimination TransMet->BetaElim Slow Transmetallation or Heck Pathway RedElim->Start Regeneration PdH_Alkene H-Pd(II)-Alkene Complex BetaElim->PdH_Alkene ReInsert Migratory Re-insertion (Scrambling Step) PdH_Alkene->ReInsert Rotation ReInsert->TransMet Returns as E/Z Mix

Figure 1: The Stereochemical Fork. Fast transmetallation favors retention (Green path). Delays allow entry into the


-hydride elimination loop (Red path), causing isomerization.

Troubleshooting Guide (FAQ Format)

Q1: I am performing a Suzuki coupling on a Z-alkenyl bromide, but I am isolating the E-product. Why?

Diagnosis: This is likely post-oxidative addition isomerization . Explanation: The oxidative addition of Z-alkenyl halides typically occurs with retention. However, if the subsequent transmetallation step is slow (due to sterics or low nucleophilicity of the boronate), the Pd(II)-alkenyl intermediate has time to isomerize via a zwitterionic carbene character or reversible ligand dissociation. The Fix:

  • Accelerate Transmetallation: Use a stronger base (e.g., TlOH, Ag2O) or switch to a more reactive boron species like Potassium Alkenyl Trifluoroborates (Molander salts) , which are known to suppress isomerization compared to boronic acids [1].

  • Ligand Switch: Avoid bulky, electron-rich bidentate ligands (like DPEphos) which have been shown to promote isomerization in certain haloenone systems [2]. Switch to

    
      or dppf , which often favor retention.
    
Q2: In my Heck reaction, the Z-alkene substrate is converting almost entirely to the E-product.

Diagnosis: This is the classic Heck Isomerization Mechanism . Explanation: The Heck mechanism requires migratory insertion followed by


-hydride elimination. The elimination step requires a syn-coplanar geometry.[1] To achieve this from the Z-intermediate, the molecule often must rotate, leading to the thermodynamically stable E-isomer.
The Fix: 
  • ** The "Silver Effect":** Add stoichiometric Ag(I) salts (e.g.,

    
     or 
    
    
    
    ). Silver abstracts the halide, forcing the reaction through a cationic pathway that is often faster and can alter the stereoselectivity. More importantly, it prevents the re-coordination of the Pd-H species, shutting down the reversible isomerization loop [3].
  • Lower Temperature: Run the reaction at the lowest possible temperature to kinetically favor the first formed isomer.

Q3: Does the choice of Boron reagent matter for stereocontrol?

Answer: Yes, critically. Data Comparison:

Boron ReagentStabilityRisk of IsomerizationRecommended For
Boronic Acid (

)
Low (forms trimers/boroxines)High Standard, robust substrates
Pinacol Ester (

)
HighModerateLate-stage functionalization
MIDA Boronate Very HighLow Slow-release cross-coupling
Trifluoroborate (

)
HighVery Low Strict stereoretention required [1]

Technical Insight: Boronic acids can form boroxines (anhydride trimers) which are less reactive.[2] Low reactivity slows transmetallation, leaving the Pd(II) intermediate vulnerable to isomerization.


 salts hydrolyze slowly to the active species, maintaining a steady concentration of monomeric boronic acid without aggregation, ensuring rapid transmetallation [1].

Experimental Protocols for Stereoretention

Protocol A: Stereoretentive Suzuki Coupling of Z-Alkenyl Halides

Designed to minimize


-hydride elimination pathways.

Reagents:

  • Substrate: Z-Alkenyl Bromide (1.0 equiv)

  • Coupling Partner: Potassium Alkenyl Trifluoroborate (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF/H2O (10:1) degassed

Step-by-Step:

  • Preparation: Charge a reaction vial with the alkenyl bromide, trifluoroborate salt, base, and Pd catalyst.

  • Inerting: Seal the vial and purge with Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst decomposition, slowing the rate).

  • Solvation: Add the degassed THF/H2O mixture via syringe.

  • Reaction: Heat to 60°C (Do not exceed 80°C; higher temps favor thermodynamic equilibration).

  • Quench: Cool to RT immediately upon completion (monitor by TLC/LCMS). Work up with water/ether.[2][3]

Why this works: The dppf ligand (ferrocene backbone) has a large bite angle that accelerates reductive elimination, "locking in" the stereochemistry before the complex can isomerize. The trifluoroborate ensures efficient transmetallation.

Protocol B: Preventing Isomerization in Heck Reactions (The Jeffery Conditions)

Designed to force the reaction through a cationic pathway.

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Alkene: Z-Alkene (1.2 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand:

    
     (10-20 mol%)
    
  • Additive:

    
     (1.0 - 2.0 equiv)
    
  • Solvent: DMF or CH3CN (anhydrous)

Critical Step: The addition of Silver Carbonate is non-negotiable here. It precipitates AgI, generating a cationic Pd species


 which is highly electrophilic. This accelerates the migratory insertion step and, crucially, the silver scavenges halides that might otherwise bridge and stabilize isomerization transition states [3].

Advanced Ligand Selection Matrix

When standard protocols fail, consult this matrix to select a ligand based on steric/electronic requirements.

LigandSelection Problem Isomerization Issue Type1 Problem: Slow Transmetallation (Suzuki/Stille) Problem->Type1 Type2 Problem: β-Hydride Elimination (Heck/Negishi) Problem->Type2 Sol1 Use: dppf or PPh3 (Promote Reductive Elim) Type1->Sol1 Warning AVOID: DPEphos/Xantphos (Can promote isomerization) Type1->Warning Sol2 Use: Bulky Phosphines (e.g., P(t-Bu)3) (Crowd out β-H elim) Type2->Sol2

Figure 2: Decision tree for ligand selection. Note that while bulky ligands usually speed up coupling, in specific haloenone cases, flexible bite-angle ligands like DPEphos can be detrimental [2].

References

  • Molander, G. A., & Felix, L. A. (2005).[3] Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956.

  • Chehal, N. K., Budzelaar, P. H. M., & Hultin, P. G. (2018).[4] E–Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle. Organic & Biomolecular Chemistry, 16(10), 1720–1731.

  • Karimi, B., Behzadnia, H., Elhamifar, D., & Akhavan, P. F. (2010). Transition-Metal-Catalyzed Oxidative Heck Reactions. Chemical Reviews, 110(9), 5420–5457.

Sources

Optimization

Technical Support Center: (Z)-(2-Bromo-2-phenylvinyl)boronic acid Pinacol Ester

This guide functions as a specialized Technical Support Center for researchers working with (Z)-(2-Bromo-2-phenylvinyl)boronic acid pinacol ester . The content is structured to address the specific chemical instability (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with (Z)-(2-Bromo-2-phenylvinyl)boronic acid pinacol ester .

The content is structured to address the specific chemical instability (stereomutation, debromoborylation) inherent to


-halo vinyl boronates.

Ticket Subject: Stabilization, Synthesis, and Storage Protocols Assigned Specialist: Senior Application Scientist, Organometallic Chemistry

Executive Technical Summary

Molecule ID: (Z)-2-bromo-2-phenylvinylboronic acid pinacol ester Chemical Structure:


Primary Challenges: 
  • Stereochemical Drift: The kinetic (Z)-isomer is thermodynamically unstable relative to the (E)-isomer. Light, heat, and Lewis acids accelerate

    
     isomerization.
    
  • Debromoborylation: Under palladium-catalyzed cross-coupling conditions, the molecule is prone to

    
    -elimination, reverting to phenylacetylene.
    
  • Protodeboronation: Typical of vinyl boronates, the C-B bond is susceptible to hydrolysis in the presence of moisture and base.

Critical Synthesis & Stabilization Workflow

Use this workflow to diagnose where your stability or selectivity issues originate.

G Start Start: Phenylacetylene Bromoboration Step 1: Bromoboration (BBr3, -78°C, DCM) Start->Bromoboration Intermediate Intermediate: (Z)-Dibromoborane Species Bromoboration->Intermediate Syn-addition Esterification Step 2: Pinacol Quench (In situ, -78°C to 0°C) Intermediate->Esterification Immediate Addn Isomerization Risk: Z to E Isomerization (Trigger: Light/HBr/Heat) Intermediate->Isomerization If warmed w/o Pinacol Product Target: (Z)-Pinacol Ester Esterification->Product Product->Isomerization UV Light/Acid Elimination Risk: Debromoborylation (Trigger: Base/Pd) Product->Elimination Coupling Conditions

Figure 1: Synthesis pathway highlighting critical control points for stereoretention and stability.

Troubleshooting Guide (Q&A)

Section A: Synthesis & Stereocontrol

Q1: I am observing a mixture of (Z) and (E) isomers immediately after synthesis. How do I lock in the (Z) geometry? The (Z)-selectivity is determined during the initial bromoboration of phenylacetylene with


. The syn-addition of 

across the alkyne is kinetically favored at low temperatures.
  • Root Cause: The intermediate dibromoborane is highly Lewis acidic and prone to isomerization if allowed to warm up before esterification, or if HBr accumulates.

  • Protocol Fix:

    • Perform the bromoboration at -78°C in strictly anhydrous

      
      .
      
    • Do not isolate the dibromoborane intermediate.

    • Add the pinacol solution (dissolved in

      
       or 
      
      
      
      ) while the reaction is still at -78°C.
    • Allow the mixture to warm to 0°C only after pinacol addition.

    • Buffer Tip: Adding a mild base (like

      
      ) during the pinacol quench can neutralize generated HBr, preventing acid-catalyzed isomerization.
      

Q2: My isolated yield is low, and I see phenylacetylene in the NMR. What happened? This indicates debromoborylation (elimination).

  • Mechanism: The molecule

    
     can undergo syn-elimination to regenerate the alkyne and 
    
    
    
    .
  • Trigger: This is often caused by prolonged exposure to silica gel during purification or excessive heat during solvent removal.

  • Corrective Action:

    • Purification: Use neutralized silica gel (pre-treated with 1% triethylamine) or neutral alumina. Acidic silica accelerates decomposition.

    • Evaporation: Keep the rotary evaporator bath below 30°C.

Section B: Storage & Stabilization

Q3: How do I store the ester for long periods without it turning into the (E)-isomer? Vinyl halides are photosensitive. The C=C double bond can isomerize via a radical mechanism under UV/visible light exposure.

  • Storage Protocol:

    • Container: Amber glass vials (mandatory) wrapped in aluminum foil.

    • Atmosphere: Argon or Nitrogen (prevents hydrolysis).[1]

    • Temperature: -20°C freezer.

    • Stabilizer: For long-term storage (>1 month), add Phenothiazine (50–100 ppm) as a radical scavenger to inhibit polymerization and radical-mediated isomerization.

Q4: Can I store it as a solution? It is recommended to store it as a neat oil/solid. If solution storage is necessary:

  • Use anhydrous Benzene or Toluene .

  • Avoid THF or ethers for long-term storage as they can form peroxides which initiate degradation.

  • Never store in chloroform or DCM for long periods (acidity issues).

Section C: Reaction Troubleshooting (Usage)

Q5: During Suzuki coupling, the starting material disappears but no product forms—only phenylacetylene. Why? This is the "Achilles' heel" of


-halo vinyl boronates. Under Pd-catalysis, the metal can insert into the C-Br bond or facilitate 

-elimination before transmetallation occurs.
  • Technical Insight: The oxidative addition of Pd into the C-Br bond competes with the transmetallation of the C-B bond.

  • Optimization Strategy:

    • Base Selection: Avoid strong bases (like

      
       or 
      
      
      
      ). Use mild, anhydrous bases like
      
      
      or
      
      
      .
    • Water Content: Use strictly anhydrous conditions. Water promotes protodeboronation.

    • Catalyst: Use rapid-reacting catalysts (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄ ) to favor the coupling over the elimination.

    • Alternative: If pinacol fails repeatedly, consider converting to a MIDA boronate , which releases the active boronic acid slowly, minimizing the concentration of the unstable species in solution.

Data Reference: Stability Profile

ParameterConditionStability RatingRecommendation
Light Exposure Ambient Lab LightPoor Wrap in foil immediately.
Hydrolysis Water/Air ExposureModerate Store under Argon.
Thermal > 40°CPoor Keep cold (< 0°C).
Silica Gel Standard Acidic SilicaLow Use Et₃N-neutralized silica.
Reactivity Pd-Coupling (Aq.[2] Base)Very Low Use anhydrous conditions/mild base.

Experimental Protocol: Optimized Synthesis

Based on the methods by Negishi (2009) and Polasek (2020).

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Solvent: Add anhydrous

    
     (DCM).
    
  • Bromination: Add Boron Tribromide (

    
    )  (1.1 equiv). Cool to -78°C .
    
  • Addition: Add Phenylacetylene (1.0 equiv) dropwise.

    • Note: Stir at -78°C for 1 hour. Do not warm.

  • Esterification: Add a solution of Pinacol (1.2 equiv) in DCM (pre-cooled if possible) dropwise to the reaction mixture at -78°C.

    • Optional: Include

      
       (2.0 equiv) with the pinacol to scavenge HBr.
      
  • Warming: Allow the mixture to warm to Room Temperature (23°C) over 2 hours.

  • Workup: Rapid filtration through a short pad of Celite/Neutral Alumina. Concentrate in vacuo at <30°C.

  • Storage: Transfer immediately to an amber vial, flush with Argon, and freeze at -20°C.

References

  • Wang, C., Tobrman, T., Xu, Z., & Negishi, E. (2009).[3] Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling.[2][3][4] Organic Letters, 11(18), 4092–4095.[4] [Link]

  • Polášek, J., Paciorek, J., Stošek, J., Semrád, H., Munzarová, M., & Mazal, C. (2020). Stereoselective Bromoboration of Acetylene with Boron Tribromide: Preparation and Cross-Coupling Reactions of (Z)-Bromovinylboronates. The Journal of Organic Chemistry, 85(11), 6992–7000. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Coupling of (Z)-(2-Bromo-2-phenylvinyl)boronic acid

An In-Depth Technical Guide Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (Z)-(2-Bromo-2-phenylvinyl)boronic acid. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (Z)-(2-Bromo-2-phenylvinyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet powerful, transformation. As Senior Application Scientists, we understand that low yields can be a significant roadblock. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues, ensuring the success of your experiments.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, vinyl boronic acids, and particularly substituted variants like (Z)-(2-Bromo-2-phenylvinyl)boronic acid, introduce unique challenges. These substrates are susceptible to side reactions such as protodeboronation and stereochemical scrambling, which can drastically reduce yields and product purity.[3] This guide will walk you through the causality behind these issues and provide robust, self-validating protocols to overcome them.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you might be facing during your coupling reactions. We delve into the root causes and provide actionable solutions.

Question 1: My reaction shows low to no conversion of starting materials. What are the most likely causes?

Low conversion is often traced back to three core components of the reaction: the catalyst, the base, or the solvent system. The entire process hinges on a productive catalytic cycle, and failure at any step will halt the reaction.

The generally accepted mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1][2] A failure in any of these steps results in poor conversion.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Inefficient reduction can stall the reaction before it begins. Furthermore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to stabilize the Pd(0) species and facilitate both oxidative addition and reductive elimination.[1][4]

  • Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[4][5] It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the efficient transfer of the vinyl group to the palladium center.[1][6] If the base is too weak or is not sufficiently soluble in the reaction medium, this activation will be inefficient, stalling the catalytic cycle.

  • Solvent and Degassing Issues: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid, both of which are detrimental to the desired cross-coupling.[7] Thoroughly degassing your solvent is non-negotiable. The solvent system must also be appropriate for the chosen base and be able to solubilize all reactants.

Solutions:

  • Catalyst System:

    • Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate ligand.

    • If using a Pd(II) source, ensure your ligands are robust. For vinyl boronic acids, ligands like SPhos or XPhos can be effective.[8]

    • Increase catalyst loading as a last resort, typically from 1-3 mol% up to 5 mol%.

  • Base Selection:

    • Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.[7]

    • Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Reaction Setup:

    • Degas the solvent mixture thoroughly using methods like freeze-pump-thaw (for organic solvents) or by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[7]

    • Ensure all reagents are added under a positive pressure of an inert gas.

Question 2: I'm observing a significant amount of styrene as a byproduct. What is causing this protodeboronation and how can I stop it?

The formation of styrene indicates that the C-B bond of your vinyl boronic acid is being cleaved and replaced by a C-H bond. This side reaction, known as protodeboronation, is a major pathway for yield loss, especially with electron-rich or sensitive boronic acids.[3]

Protodeboronation is often catalyzed by the presence of water and a base. While water is frequently used as a co-solvent to dissolve the inorganic base, it can also act as a proton source. The rate of protodeboronation is highly pH-dependent.[9]

Solutions:

  • Use Milder or Anhydrous Bases:

    • Switch from strong aqueous bases to milder, non-aqueous options. Cesium fluoride (CsF) or potassium fluoride (KF) can be effective bases that minimize protodeboronation.[4][8]

    • Conduct the reaction under strictly anhydrous conditions using a base like K₃PO₄ in a solvent such as dioxane or THF.

  • Modify the Boron Reagent:

    • Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate.[3] These are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.

    • Alternatively, using potassium vinyltrifluoroborate salts can offer increased stability.[10]

  • Control Reaction Temperature and Time:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of decomposition.

    • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to basic conditions.

Question 3: My final product is a mixture of (Z) and (E) isomers. How can I preserve the stereochemistry of the double bond?

The Suzuki-Miyaura coupling is known for being highly stereoretentive, meaning the geometry of the starting vinyl boronic acid and vinyl halide should be preserved in the product.[11] If you are observing isomerization, it is likely due to factors that allow for rotation around the C=C bond, which can be influenced by the ligand or reaction conditions.

Solutions:

  • Ligand Choice: The ligand on the palladium center plays a crucial role in the stereochemical outcome.[12] Bulky phosphine ligands are generally preferred as they can enforce a specific geometry during the reductive elimination step.

    • Use ligands known to promote stereoretention, such as triphenylphosphine (PPh₃) or other bulky phosphines.

    • Avoid conditions or ligands that might lead to radical pathways or reversible migratory insertion/beta-hydride elimination sequences, which can scramble stereochemistry.

  • Reaction Conditions:

    • Ensure that the reaction conditions are not overly harsh. High temperatures for extended periods can sometimes contribute to isomerization.

    • Strictly exclude light, as photochemical isomerization can occur in some systems.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for a catalyst, base, and solvent system for this coupling?

A robust starting point would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand like SPhos (2-4 mol%).

  • Base: K₃PO₄ (2-3 equivalents).

  • Solvent: A 4:1 mixture of degassed Dioxane:Water.

  • Temperature: 80-100 °C.

Q2: How can I assess the quality of my (Z)-(2-Bromo-2-phenylvinyl)boronic acid before use?

Vinyl boronic acids can be prone to decomposition or oligomerization upon storage.

  • NMR Spectroscopy: ¹H NMR is an excellent tool to check for purity and the presence of the characteristic vinyl proton. The coupling constant (J-value) can help confirm the (Z)-stereochemistry.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Storage: Always store the boronic acid in a cool, dark, and dry place, preferably under an inert atmosphere. If it appears clumpy or discolored, its quality may be compromised.

Q3: Are there alternative boron reagents that are more stable?

Yes. If the boronic acid proves to be too unstable, consider using its corresponding boronate ester.

  • (Z)-(2-Bromo-2-phenylvinyl)boronic acid pinacol ester: This is often a crystalline, stable solid that is less prone to protodeboronation. It can be used directly in the coupling reaction, often with similar conditions, though sometimes requiring a fluoride source (like CsF) to facilitate transmetalation.[3]

  • Potassium (Z)-(2-Bromo-2-phenylvinyl)trifluoroborate: These salts are typically air- and moisture-stable solids that slowly hydrolyze in the reaction mixture to generate the active boronic acid.[10]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² (Product) RX R¹-X (Organohalide) RX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ Boronic->Boronate + OH⁻ Base Base (OH⁻) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Conversion: Low or No Reaction? Start->Check_Conversion Check_Side_Products Analyze Byproducts: Protodeboronation? Check_Conversion->Check_Side_Products No Catalyst Optimize Catalyst: - Use Pd(0) source - Change ligand (e.g., SPhos) - Increase loading Check_Conversion->Catalyst Yes Check_Isomers Check Stereochemistry: Isomerization? Check_Side_Products->Check_Isomers No Anhydrous Minimize Water: - Use anhydrous base (CsF, K₃PO₄) - Use dry solvents (Dioxane, THF) Check_Side_Products->Anhydrous Yes Ligand Change Ligand: - Use bulky phosphines (PPh₃) - Ensure high purity Check_Isomers->Ligand Yes Success Improved Yield Check_Isomers->Success No Base Optimize Base: - Use stronger base (K₃PO₄, Cs₂CO₃) - Ensure it's finely powdered Catalyst->Base Setup Improve Setup: - Thoroughly degas solvents - Ensure inert atmosphere Base->Setup Setup->Success Stable_Boron Stabilize Boron Reagent: - Convert to Pinacol or MIDA ester - Use trifluoroborate salt Anhydrous->Stable_Boron Stable_Boron->Success Conditions Modify Conditions: - Lower reaction temperature - Protect from light Ligand->Conditions Conditions->Success

Caption: A decision tree for troubleshooting low yields in the coupling reaction.

Data Summary

Table 1: Comparison of Common Bases for Suzuki-Miyaura Couplings
BaseStrengthCommon SolventsKey Considerations
Na₂CO₃ / K₂CO₃ ModerateToluene/Water, Dioxane/WaterStandard, but may be insufficient for challenging couplings. Requires water for solubility.[6]
K₃PO₄ StrongDioxane, THF, Toluene (often with water)Highly effective; can often be used in anhydrous or biphasic systems. Good for sensitive substrates.[7]
Cs₂CO₃ StrongDioxane, Toluene, THFVery effective, high solubility in organic solvents. Can be expensive.
KF / CsF MildTHF, Dioxane (Anhydrous)Useful for minimizing protodeboronation of sensitive boronic acids.[8]

Key Experimental Protocols

Protocol 1: General Coupling Procedure

! CAUTION: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), (Z)-(2-Bromo-2-phenylvinyl)boronic acid (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.5 mol%).

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1, 0.1 M concentration relative to the aryl halide) via cannula or syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Workup to Remove Boronic Acid Impurities

If your crude product is contaminated with boron impurities, an extractive workup can be effective.

  • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

  • Wash the organic layer with a 1 M NaOH solution. This will convert the unreacted boronic acid into its water-soluble boronate salt.

  • Separate the layers. Be cautious of emulsions.

  • Wash the organic layer again with brine to remove residual base.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Proceed with chromatographic purification.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(18), 4558-4568. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. [Link]

  • Bio-Rad KnowItAll. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Macmillan Group Meeting. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Royal Society of Chemistry. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]

  • ResearchGate. (2015). Can anybody suggest the condition for suzuki coupling of 2 - bromo phenyl boronic acid with 1-bromo-2-napthaldehyde?. [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
  • PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Nature. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Guide to 1H NMR Characterization: (Z) vs (E)-(2-Bromo-2-phenylvinyl)boronic Acid

Executive Summary The "Coupling Constant" Trap: Researchers characterizing (2-bromo-2-phenylvinyl)boronic acid often search for characteristic cis (~10 Hz) or trans (~15 Hz) vicinal coupling constants ( ) to assign stere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Coupling Constant" Trap: Researchers characterizing (2-bromo-2-phenylvinyl)boronic acid often search for characteristic cis (~10 Hz) or trans (~15 Hz) vicinal coupling constants (


) to assign stereochemistry. This is a fundamental error. 

This molecule is a trisubstituted alkene . The vinylic proton (C1-H) has no vicinal proton neighbors. Consequently, its 1H NMR signal appears as a singlet in both isomers.

This guide outlines the correct protocol for distinguishing the (E) and (Z) isomers using Chemical Shift (


) mapping  and Nuclear Overhauser Effect (NOE)  spectroscopy, rather than non-existent coupling constants.

Part 1: Structural Analysis & Nomenclature

Correct assignment requires strict adherence to Cahn-Ingold-Prelog (CIP) priority rules, as "cis/trans" can be ambiguous in trisubstituted systems.

CIP Priority Assignment
  • Carbon 1 (Boron-bearing):

    • Priority 1: Boron (Atomic #5)

    • Priority 2: Hydrogen (Atomic #1)

  • Carbon 2 (Phenyl-bearing):

    • Priority 1: Bromine (Atomic #35)

    • Priority 2: Phenyl Carbon (Atomic #6)

Isomer Definitions
IsomerConfigurationGeometry DescriptionKey Spatial Relationship
(Z)-Isomer Zusammen (Together)High priority groups (Br, B) on the same side .Vinyl-H and Phenyl are cis .
(E)-Isomer Entgegen (Opposite)High priority groups (Br, B) on opposite sides .Vinyl-H and Phenyl are trans .

Part 2: The "Missing" Coupling Constant

In disubstituted vinyl boronic acids (e.g., trans-2-phenylvinylboronic acid), the discrimination is trivial:

  • Disubstituted:

    
     (Doublet).
    
  • Trisubstituted (Target):

    
     (Singlet).
    

Note: While long-range allylic coupling (


) to the phenyl ring protons is theoretically possible, it is typically unresolved or appears only as peak broadening (< 1 Hz) on standard 300/400 MHz instruments. It is not a reliable diagnostic tool.

Part 3: Distinguishing Protocol (Chemical Shift & NOE)

Since


-coupling is absent, stereochemical assignment relies on spatial proximity (NOE) and electronic shielding environments.
Chemical Shift ( ) Trends

The chemical shift of the vinylic singlet is sensitive to the anisotropy of the phenyl ring and the deshielding effect of the bromine.

  • General Trend: In

    
    -bromo styrenes, the proton cis  to the bromine (and trans to the phenyl) is typically deshielded  (downfield) relative to the isomer where the proton is cis to the phenyl ring.
    
    • Reasoning: The phenyl ring's magnetic anisotropy creates a shielding cone above/below the ring plane. In the (Z)-isomer, steric strain often twists the phenyl ring out of coplanarity, potentially placing the cis proton in the shielding zone. Conversely, the bromine atom is electronegative and deshielding.[1]

IsomerVinyl-H EnvironmentPredicted Shift (

)*
(Z)-Isomer cis to Phenyl / trans to BrUpfield (Relative to E)
(E)-Isomer trans to Phenyl / cis to BrDownfield (Relative to Z)

*Note: Exact values vary by solvent (CDCl3 vs DMSO-d6). Always use NOE for definitive assignment.

The Definitive Method: 1D NOE Difference

The most robust method for assigning trisubstituted alkenes is measuring the Nuclear Overhauser Effect .

  • Experiment: Irradiate the vinylic singlet.

  • Observation: Look for enhancement of the ortho-phenyl protons.

Diagnostic Criteria[2][3]
  • (Z)-Isomer (H/Ph cis): Strong NOE enhancement (>2%) of the phenyl ortho protons.

  • (E)-Isomer (H/Ph trans): Weak or NOE enhancement of the phenyl protons. (Potential NOE to Bromine is invisible; potential NOE to Boron substituents is distant).

Part 4: Experimental Workflow (Graphviz)

The following decision tree illustrates the logical flow for confirming the product identity and stereochemistry.

NMR_Assignment_Workflow Sample Isolated Product (Crude or Purified) HNMR Run 1H NMR (CDCl3 or DMSO-d6) Sample->HNMR VinylSignal Analyze Vinyl Region (6.5 - 8.0 ppm) HNMR->VinylSignal Doublet Signal is a Doublet (J ~ 16 Hz) VinylSignal->Doublet Coupling Observed Singlet Signal is a Singlet VinylSignal->Singlet No Coupling WrongMol ERROR: Disubstituted Product (Missing Bromine?) Doublet->WrongMol CorrectRegio Correct Regioisomer (Trisubstituted) Singlet->CorrectRegio NOE_Exp Run 1D NOE / NOESY (Irradiate Vinyl Singlet) CorrectRegio->NOE_Exp Enhancement Strong Enhancement of Phenyl-Ortho Protons NOE_Exp->Enhancement NoEnhancement No/Weak Enhancement of Phenyl Protons NOE_Exp->NoEnhancement Z_Iso ASSIGNMENT: (Z)-Isomer (Ph/H cis) Enhancement->Z_Iso E_Iso ASSIGNMENT: (E)-Isomer (Ph/H trans) NoEnhancement->E_Iso

Figure 1: Decision tree for the stereochemical assignment of 2-bromo-2-phenylvinylboronic acid.

Part 5: Synthetic Context & Literature Data

Understanding the synthesis route often predicts the major isomer.

Standard Synthesis: Bromoboration of Alkynes

The most common route involves the reaction of phenylacetylene with tribromoborane (


) or bromoborane (

) derivatives.
  • Reaction: Phenylacetylene +

    
    
    
    
    
    Intermediate.
  • Mechanism: Syn-addition of B-Br across the triple bond.

  • Stereochemical Outcome: The kinetic product of alkyne bromoboration is typically the (Z)-isomer .

    • Literature Verification: Suzuki et al. demonstrated that the bromoboration of 1-alkynes followed by esterification yields predominantly (Z)-1-bromo-1-alkenylboronic esters [1].

Representative Data (Analogous Esters)

Due to the instability of the free boronic acid, data is often reported for the pinacol ester.

  • (Z)-2-Bromo-2-phenylvinylboronic acid pinacol ester:

    • 1H NMR (CDCl3):

      
       ~ 7.30 - 7.50 (m, Ph-H), 6.45 (s, 1H, Vinyl-H)  [2].
      
    • Note: The shift of 6.45 ppm is characteristic. The lack of coupling confirms the trisubstituted nature.

References

  • Hyuga, S., Takinami, S., Hara, S., & Suzuki, A. (1989). Stereoselective synthesis of (Z)-1-bromo-1-alkenylboronic esters and (E)-1-bromo-1-alkenylboronic esters. Tetrahedron Letters, 30(22), 2903-2906.

  • Satoh, Y., Serizawa, H., Hara, S., & Suzuki, A. (1988). Stereoselective synthesis of (Z)-1-halo-1-alkenylboronic esters. Journal of the American Chemical Society, 111(1), 314–321.

  • Raines Lab. (n.d.). Boronic acid characterization data. University of Wisconsin-Madison.

Sources

Comparative

The Practitioner's Guide to Suzuki Coupling: A Comparative Analysis of Boronic Acids and Boronate Esters

For the modern chemist engaged in the intricate art of molecular construction, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. Its power to forge carbon-carbon bonds with precision and efficiency has...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern chemist engaged in the intricate art of molecular construction, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. Its power to forge carbon-carbon bonds with precision and efficiency has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this transformative reaction lies the organoboron reagent, the nucleophilic partner that dictates not only the success of the coupling but also the practicality of the entire synthetic route.

The choice between a boronic acid and its corresponding boronate ester is a critical decision that every researcher faces. This guide provides an in-depth, objective comparison of these two classes of reagents, moving beyond simple textbook descriptions to offer field-proven insights and supporting experimental data. Our goal is to equip you, the practicing scientist, with the knowledge to make informed decisions that enhance the yield, reproducibility, and overall efficiency of your Suzuki coupling reactions.

The Fundamental Trade-Off: Reactivity vs. Stability

The core of the boronic acid versus boronate ester debate lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times and higher yields under optimized conditions.[1][2] This heightened reactivity stems from the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at a cost: boronic acids are notoriously less stable. They are susceptible to various decomposition pathways, including protodeboronation (cleavage of the C-B bond by a proton source), oxidation, and the formation of cyclic trimers known as boroxines through dehydration.[2] This instability can complicate storage, handling, and achieving consistent stoichiometry, ultimately impacting the reproducibility of your results.

Conversely, boronate esters, particularly the widely used pinacol esters, offer significantly enhanced stability.[1][3] They are typically crystalline solids that are less prone to degradation, making them easier to handle, purify, and store for extended periods. This robustness, however, often translates to lower reactivity compared to their boronic acid counterparts, which can result in slower reaction rates.[4]

Mechanistic Considerations: The "Why" Behind the Yield

To truly appreciate the practical implications of choosing between a boronic acid and a boronate ester, we must delve into the mechanism of the Suzuki coupling. The catalytic cycle, elegantly illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OR)2) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (R1-R2)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The critical difference between boronic acids and boronate esters lies in the transmetalation step. For transmetalation to occur efficiently, the boron atom must be activated by a base to form a more nucleophilic "ate" complex.[5]

Transmetalation_Comparison BA R-B(OH)2 + OH- Ate_BA [R-B(OH)3]- (Boronate 'ate' complex) BA->Ate_BA R1-Pd(II)-R2 R1-Pd(II)-R2 Ate_BA->R1-Pd(II)-R2 Transmetalation BE R-B(OR)2 + OH- Ate_BE [R-B(OR)2(OH)]- (Boronate 'ate' complex) BE->Ate_BE Activation Ate_BE->R1-Pd(II)-R2 R1-Pd(II)-X R1-Pd(II)-X

Figure 2: A comparison of the activation and transmetalation pathways for boronic acids and boronate esters.

Boronic acids, with their hydroxyl groups, readily form the reactive boronate "ate" complex. In contrast, the bulkier and more electron-donating alkoxy groups of boronate esters can sometimes hinder the formation of this "ate" complex, leading to a slower transmetalation rate.[4] However, it's important to note that some studies suggest that boronate esters can also undergo direct transmetalation without prior hydrolysis to the boronic acid, particularly with certain ligands and conditions.[6]

Experimental Data: A Head-to-Head Comparison

To provide a practical perspective, the following table summarizes representative yields for the Suzuki coupling of various aryl halides with both a boronic acid and its corresponding pinacol ester under similar reaction conditions.

EntryAryl HalideBoron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80295[7]
24-BromotoluenePhenylboronic acid pinacol esterPd(dppf)Cl₂K₃PO₄Dioxane/H₂O1001889[8]
34-ChlorotoluenePhenylboronic acidPd(OAc)₂ / XPhosKOHi-PrOH251~90[9]
44-ChlorotoluenePhenylboronic acid pinacol esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10018-20~85 (inferred)[8]
52-Bromopyridine3-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100-75[10]
62-Bromopyridine3-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100-89[10]

Note: The data presented is compiled from various sources and may not represent direct head-to-head comparisons under identical conditions in all cases. Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

The Rise of Advanced Boronate Esters: Enhancing Stability Without Sacrificing Reactivity

The limitations of both boronic acids and traditional boronate esters have spurred the development of next-generation reagents that offer enhanced stability and controlled reactivity. Two notable examples are MIDA (N-methyliminodiacetic acid) boronates and DABO (diethanolamine) boronates.

  • MIDA Boronates: These are air-stable, crystalline solids that are compatible with a wide range of functional groups and purification techniques like silica gel chromatography. They are designed for the slow release of the corresponding boronic acid under the reaction conditions, which can be particularly advantageous when dealing with unstable boronic acids.

  • DABO Boronates: These diethanolamine-complexed boronates are also air-stable and can be used directly in Suzuki couplings, often in the presence of water or a protic co-solvent. They provide an operationally simple and efficient alternative to other boronic acid derivatives.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, here are detailed, step-by-step protocols for a representative Suzuki coupling reaction using both a boronic acid and a boronate ester.

Protocol 1: Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

Protocol_BA cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Reaction and Workup A Combine 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol) in a flask. B Add Pd(PPh₃)₄ (0.03 mmol) and a solvent mixture of toluene, ethanol, and water. A->B C Degas the mixture by bubbling with argon for 15 minutes. B->C D Heat the reaction at 80°C for 2-4 hours, monitoring by TLC. C->D E Cool, dilute with ethyl acetate, and wash with water and brine. D->E F Dry the organic layer, concentrate, and purify by chromatography. E->F

Figure 3: Workflow for a typical Suzuki coupling using a boronic acid.

Detailed Steps:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Add a solvent mixture, such as toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid Pinacol Ester

Protocol_BE cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Reaction and Workup A Combine 4-bromotoluene (1 mmol), phenylboronic acid pinacol ester (1.2 mmol), and K₃PO₄ (2.1 mmol) in a flask. B Add Pd(dppf)Cl₂ (0.02 mmol) and a solvent mixture of dioxane and water. A->B C Degas the mixture by bubbling with argon for 15 minutes. B->C D Heat the reaction at 100°C for 12-18 hours, monitoring by TLC. C->D E Cool, dilute with ethyl acetate, and wash with water and brine. D->E F Dry the organic layer, concentrate, and purify by chromatography. E->F

Figure 4: Workflow for a typical Suzuki coupling using a boronate ester.

Detailed Steps:

  • To a Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid pinacol ester (245 mg, 1.2 mmol), and potassium phosphate (446 mg, 2.1 mmol).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (15 mg, 0.02 mmol).

  • Add a solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Evacuate and backfill the tube with argon three times.

  • Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion: Making the Right Choice for Your Synthesis

The decision to use a boronic acid or a boronate ester in a Suzuki coupling is not a one-size-fits-all scenario. It is a nuanced choice that depends on a variety of factors, including the specific substrates involved, the desired reaction conditions, and the overall synthetic strategy.

Choose a boronic acid when:

  • High reactivity and rapid reaction times are paramount.

  • The boronic acid is known to be relatively stable.

  • You are performing a well-optimized, small-scale reaction where reagent stability is less of a concern.

Choose a boronate ester when:

  • Stability, ease of handling, and long-term storage are critical.

  • You are working with unstable boronic acids (e.g., some heteroaryl or vinyl boronic acids).

  • Reproducibility and scalability are key considerations, particularly in a drug development setting.

  • The reaction requires anhydrous conditions.

By understanding the fundamental principles of reactivity and stability, the underlying mechanistic nuances, and the practical considerations of handling and storage, you can confidently select the optimal organoboron reagent for your Suzuki coupling reactions, ultimately leading to more efficient, reliable, and successful synthetic outcomes.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829-1843. [Link]

  • Thomas, A. A., Wang, H., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(38), 12134-12148. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4332-4335. [Link]

  • ResearchGate. (2018). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. [Link]

  • ResearchGate. (2018). Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic acid (2a) in aq. EtOH azeotrope at 80 °C catalyzed by Pd@ZPGly-1, Pd@ZPGly-7, Pd@ZPGly-15 under batch conditions at 1, 3, 9, 24 h. [Link]

  • Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2018). Reaction profiles for the coupling of 4-chlorotoluene with phenylboronic acid in the presence of [{Pd(µ-Cl)Cl(IMes)}2] (1a), [Pd(IMes)(OAc)2(H2O)] (5a), [{Pd2(IMes)(OAc)3}2] (4), and [Pd(IMes)(allyl)Cl] (9). [Link]

  • ResearchGate. (2018). Reaction profiles for the coupling of 4-chlorotoluene with phenylboronic acid in the presence of [{Pd(µ-Cl)Cl(IMes)}2] (1a), [Pd(IMes)(OAc)2(H2O)] (5a), [{Pd2(IMes)(OAc)3}2] (4), and [Pd(IMes)(allyl)Cl] (9). [Link]

Sources

Validation

A Comparative Guide to the Characterization of (Z)-(2-Bromo-2-phenylvinyl)boronic acid for Synthetic Applications

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of building blocks is paramount for the successful synthesis of target molecules. (Z)-(2-Bromo-2-phenylvinyl)boroni...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of building blocks is paramount for the successful synthesis of target molecules. (Z)-(2-Bromo-2-phenylvinyl)boronic acid is a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2] This guide provides a comprehensive overview of the expected characterization data for (Z)-(2-Bromo-2-phenylvinyl)boronic acid, presents a comparative analysis with its (E)-isomer, and details a practical experimental protocol for its application in Suzuki-Miyaura coupling.

Molecular Structure and Isomerism

The geometry of the double bond in vinylboronic acids is a critical determinant of their reactivity and the stereochemistry of the resulting products. (Z)-(2-Bromo-2-phenylvinyl)boronic acid features the bromo and boronic acid groups on the same side of the vinylidene bridge, a configuration that can be crucial for accessing specific stereoisomers in complex molecule synthesis.

Figure 1: 2D structure of (Z)-(2-Bromo-2-phenylvinyl)boronic acid.

Spectroscopic Characterization: A Comparative Approach

Distinguishing between the (Z) and (E) isomers is readily achieved through nuclear magnetic resonance (NMR) spectroscopy. The spatial relationship between the substituents on the double bond influences the chemical shifts and coupling constants of the vinyl protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most telling feature in the ¹H NMR spectrum is the chemical shift of the vinyl proton. In the (Z)-isomer, this proton is expected to be deshielded due to its proximity to the phenyl ring, resulting in a downfield shift compared to the (E)-isomer.

¹³C NMR: The chemical shifts of the vinylic carbons will also differ between the isomers. These differences, while sometimes subtle, can provide confirmatory evidence for the stereochemical assignment.

¹¹B NMR: The ¹¹B NMR spectrum is characteristic of boronic acids and typically shows a broad singlet. The chemical shift is not highly sensitive to the Z/E isomerism of the vinyl group but confirms the presence of the boronic acid moiety.

Spectroscopic Data (Z)-(2-Bromo-2-phenylvinyl)boronic acid (Expected) (E)-(2-Bromo-2-phenylvinyl)boronic acid (Reference Data)
¹H NMR (δ, ppm) Vinyl H: ~7.5-7.8 (s), Phenyl H: 7.2-7.5 (m), B(OH)₂: broad sVinyl H: ~6.5-7.0 (d), Phenyl H: 7.2-7.5 (m), B(OH)₂: broad s
¹³C NMR (δ, ppm) Vinylic carbons expected in the 120-150 ppm rangeVinylic carbons in the 120-150 ppm range
¹¹B NMR (δ, ppm) ~28-32 (broad s)~28-32 (broad s)

Note: The expected values for the (Z)-isomer are based on general principles and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Isomeric_Comparison cluster_Z (Z)-Isomer cluster_E (E)-Isomer Z_structure Br and B(OH)₂ on the same side Z_HNMR Vinyl proton deshielded (downfield shift) Z_structure->Z_HNMR Anisotropic effect of phenyl ring E_structure Br and B(OH)₂ on opposite sides E_HNMR Vinyl proton shielded (upfield shift) E_structure->E_HNMR Reduced anisotropic effect Suzuki_Miyaura_Workflow A Combine Reactants: (Z)-vinylboronic acid Aryl halide Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat under Inert Atmosphere C->D E Reaction Monitoring (TLC/GC-MS) D->E F Aqueous Workup E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization of Product G->H

Sources

Comparative

Crystal structure analysis of alpha-bromo vinyl boronic acid derivatives

Crystal Structure Analysis of -Bromo Vinyl Boronic Acid Derivatives: A Comparative Guide Executive Summary The Challenge: -Halo vinyl boronic acids are critical synthons for accessing complex polyenes and stereodefined a...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of -Bromo Vinyl Boronic Acid Derivatives: A Comparative Guide

Executive Summary

The Challenge:


-Halo vinyl boronic acids are critical synthons for accessing complex polyenes and stereodefined alkenes. However, their utility is historically limited by the inherent instability of the free boronic acid, which is prone to rapid protodeboronation and polymerization.

The Solution: This guide compares the structural integrity and performance of the two dominant derivatization strategies: MIDA (N-methyliminodiacetic acid) Boronates and Pinacol Esters .

Key Insight: Crystal structure analysis reveals that MIDA boronates rehybridize the boron center from


 to 

, locking the molecule in a rigid, tetrahedral cage. This structural shift shuts down the empty p-orbital responsible for transmetalation and instability, rendering

-bromo derivatives air-stable and crystalline. In contrast, Pinacol esters retain the planar

geometry, offering higher immediate reactivity but significantly lower stability.

Structural Comparison: MIDA vs. Pinacol

The fundamental difference in performance stems directly from the crystallographic geometry of the boron center.

Comparative Metrics Table
Feature

-Bromo Vinyl MIDA Boronate

-Bromo Vinyl Pinacol Ester
Boron Hybridization

(Tetrahedral)

(Trigonal Planar)
Physical State Crystalline Solid (High MP)Liquid / Oil (Low MP)
B-N Interaction Strong Dative Bond (~1.69–1.72 Å)None
Empty p-Orbital Occupied (Shielded)Available (Lewis Acidic)
Stability Air/Water Stable, Chromatography CompatibleMoisture Sensitive, Requires Stabilizers
Reactivity Mode "Slow Release" (Hydrolysis required)Direct Transmetalation

-Radical Stability
Stabilized via B-N hyperconjugationLess Stabilized
Structural Logic Diagram

The following diagram illustrates the mechanistic shift in stability driven by the ligand structure.

G FreeAcid Free Boronic Acid (Unstable) Pinacol Pinacol Ester (sp2 Planar, Lewis Acidic) FreeAcid->Pinacol Esterification (Diol) MIDA MIDA Boronate (sp3 Tetrahedral, Rigid Cage) FreeAcid->MIDA Complexation (MIDA Ligand) Structure Structural Consequence Pinacol->Structure Retains empty p-orbital MIDA->Structure B-N Dative Bond Occupies p-orbital Outcome Performance Outcome Structure->Outcome Pinacol: High Reactivity, Low Stability Structure->Outcome MIDA: Bench Stability, Iterative Coupling

Caption: Structural evolution from unstable free acid to planar pinacol ester and rigid tetrahedral MIDA boronate.

Detailed Crystallographic Analysis[1]

A. The MIDA Cage Effect

X-ray crystallography of trans-2-bromovinyl MIDA boronate confirms a rigid bicyclic framework.

  • Geometry: The boron atom sits at the bridgehead of a [3.3.0] bicyclic system.

  • B-N Bond: A transannular dative bond (approx. 1.69–1.72 Å) donates electron density from the nitrogen lone pair into the boron empty p-orbital.

  • Consequence: This "occupancy" of the p-orbital removes the Lewis acidity of the boron, making it immune to anhydrous cross-coupling conditions. The C-Br bond is stabilized against elimination because the boron cannot participate in the

    
    -system in this geometry.
    
B. The Pinacol Planarity
  • Geometry: The

    
     plane is coplanar with the vinyl group.
    
  • Reactivity: The vacant p-orbital is orthogonal to the

    
    -framework, allowing for rapid interaction with palladium catalysts (transmetalation). However, this same orbital invites attack by nucleophiles (water/base), leading to protodeboronation, especially when the electron-withdrawing bromine atom at the 
    
    
    
    -position increases the Lewis acidity of the boron.

Experimental Protocols

Protocol A: Synthesis of trans-2-Bromovinyl MIDA Boronate

This method utilizes a silane transmetalation strategy, which is superior to direct bromoboration for yield and purity.

Reagents:

  • 1-Bromo-2-(trimethylsilyl)ethylene[1]

  • Boron tribromide (

    
    )
    
  • MIDA Disodium Salt (

    
    )
    

Workflow:

  • Transmetalation:

    • Cool a solution of 1-bromo-2-(trimethylsilyl)ethylene (1.0 equiv) in dry

      
       to -78 °C.
      
    • Add

      
       (1.0 equiv) dropwise.
      
    • Stir for 2 hours, allowing the mixture to warm to 0 °C. Mechanism: Boron-Silicon exchange generates the sensitive dibromoborane intermediate.

  • Complexation (The "Cage" Formation):

    • Cannulate the reaction mixture into a suspension of

      
       (1.5 equiv) in DMSO at room temperature.
      
    • Stir vigorously for 12 hours. The MIDA ligand displaces the bromides and "cages" the boron.

  • Isolation:

    • Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: The product is stable to silica gel chromatography (Eluent:

      
      /Acetone).
      
Protocol B: Crystallization for X-Ray Analysis

Self-validating step: High-quality crystals are required to confirm the sp3 geometry.

  • Dissolution: Dissolve 50 mg of the purified MIDA boronate in a minimum amount of Acetone (~0.5 mL) in a small vial.

  • Diffusion: Place this open vial inside a larger jar containing 10 mL of Diethyl Ether (

    
    ).
    
  • Equilibration: Seal the outer jar tightly. The ether vapors will slowly diffuse into the acetone solution, lowering the solubility.

  • Harvest: Colorless, block-like crystals suitable for X-ray diffraction will form over 24-48 hours.

Synthesis Workflow Diagram

Synthesis cluster_check Quality Control Start 1-Bromo-2-(TMS)ethylene Step1 Step 1: Transmetalation (BBr3, -78°C to 0°C) Start->Step1 Inter Intermediate: Dibromoborane Species Step1->Inter Step2 Step 2: MIDA Trapping (MIDA-Na2, DMSO, RT) Inter->Step2 Product trans-2-Bromovinyl MIDA Boronate Step2->Product QC Check TLC (Stable on Silica) Product->QC

Caption: Step-by-step synthesis of the MIDA boronate via silane-boron exchange.

Performance in Drug Development

Why choose MIDA? In iterative cross-coupling (ICC), the stability of the MIDA boronate allows it to act as a "masked" halide. You can couple the C-Br end of the molecule first (using a different catalyst or conditions) while the boron remains protected.

  • Mechanism: Anhydrous conditions leave the MIDA cage intact.

  • Activation: Mild aqueous base (

    
     or 
    
    
    
    ) hydrolyzes the MIDA ligand, releasing the reactive boronic acid in situ for the next coupling step.

Why choose Pinacol? Use pinacol esters when the


-bromo vinyl group is the final step or when immediate reactivity is required without a deprotection step. Note that purification is often harder (distillation vs. crystallization).

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

  • Woerly, E. M., Cherney, A. H., Davis, E. K., & Burke, M. D. (2010). "Stereoselective Synthesis of Polyenes via Iterative Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society.

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., Houk, K. N., & Lloyd-Jones, G. C. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[2][3][4] Nature Chemistry.

  • Lippi, G., & Stagnaro, P. (2022). "Vinyl boronate polymers with dynamic exchange properties."[5] Polymer Chemistry.

  • Sigma-Aldrich. "MIDA-Protected Boronate Esters Technical Guide."

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (Z)-(2-Bromo-2-phenylvinyl)boronic Acid

Executive Summary & Immediate Action Status: CORROSIVE / HALOGENATED ORGANIC WASTE Immediate Directive: Do NOT dispose of this compound down the drain or in general trash. This compound is classified as a corrosive solid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: CORROSIVE / HALOGENATED ORGANIC WASTE Immediate Directive: Do NOT dispose of this compound down the drain or in general trash. This compound is classified as a corrosive solid and a halogenated organic substance. It requires segregation from non-halogenated solvents and oxidizers.

Emergency Spill Action:

  • Evacuate the immediate area if dust is generated.[1]

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, lab coat, and a NIOSH N95 (or P100) respirator if outside a fume hood.

  • Neutralization: Do not attempt to neutralize large spills without EHS oversight. Containment is the priority.

Chemical Profile & Hazard Identification

Understanding the specific physicochemical properties of this isomer is critical for safe disposal. Unlike simple phenylboronic acids which are often merely irritants, the vinyl bromide moiety and potential for hydrolysis can escalate the hazard profile to Class 8 (Corrosive) during transport and waste handling.

Parameter Data / Specification
Chemical Name (Z)-(2-Bromo-2-phenylvinyl)boronic acid
CAS Number 128458-97-9
Molecular Formula C₈H₈BBrO₂
Molecular Weight 226.86 g/mol
Hazard Class Corrosive (Category 1B) , Acute Toxicity (Oral)
UN Number UN 3261 (Corrosive solid, acidic, organic, n.o.s.)[2]
Key Reactivity Hygroscopic; potential deboronation under strong basic conditions; Carbon-Bromine bond is reactive.

Senior Scientist Insight: While many boronic acids are classified only as skin irritants (H315), the specific "Z" vinyl bromide configuration can exhibit higher reactivity and acidity. Always default to the Corrosive classification (H314) for waste labeling to ensure downstream safety.

Waste Segregation & Classification

Proper segregation is the single most effective way to prevent laboratory accidents and reduce disposal costs. This compound falls into the Halogenated Organic waste stream due to the bromine atom.

Decision Logic for Waste Stream

The following diagram outlines the decision process for segregating this specific compound.

WasteSegregation Start Waste Material: (Z)-(2-Bromo-2-phenylvinyl)boronic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Waste Stream: Corrosive/Toxic Organics Solid->SolidBin SolventCheck Primary Solvent? Liquid->SolventCheck Pkg Double-bag (Polyethylene) + Secondary Container SolidBin->Pkg DestInc High-Temp Incineration (Halogen Scrubber Required) Pkg->DestInc HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Compatible NonHaloSolv Non-Halogenated Solvent (MeOH, Acetone, THF) SolventCheck->NonHaloSolv HaloSolv->DestInc NonHaloSolv->HaloSolv *Re-classify as Halogenated due to Solute (Br)*

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute often necessitates classifying the entire mixture as halogenated waste to prevent contamination of fuel-blending streams.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid metal containers due to potential corrosion from acidic hydrolysis.

  • Packaging:

    • Place the solid waste into a clear polyethylene bag.

    • Seal the bag with tape or a zip-tie.

    • Place the sealed bag into the HDPE jar.

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: Write clearly: "(Z)-(2-Bromo-2-phenylvinyl)boronic acid".

    • Constituents: List "Boron" and "Bromine" explicitly.

    • Hazard Checkboxes: Check "Corrosive" and "Toxic".

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases (which may cause rapid deboronation and exothermic decomposition).

  • Stream Selection:

    • Dispose of in the Halogenated Solvent carboy (often the "Red Can" or yellow-tagged container in many labs).

    • Why? Non-halogenated waste is often used for fuel blending (burning for energy). The presence of bromine creates corrosive HBr gas upon combustion, which damages standard incinerators. Therefore, it must go to a dedicated halogen-scrubbed incinerator.

  • Rinsing: Triple-rinse empty vials with Dichloromethane (DCM) or Acetone and add the rinsate to the Halogenated waste container.

C. Contaminated Debris (Gloves, Weigh Boats)
  • Collect in a dedicated "Chemically Contaminated Solid Waste" pail.

  • Do not place in regular trash. The leaching of boronic acids into groundwater is an environmental concern (phytotoxicity).

Spill Response Workflow

In the event of a spill outside of containment (fume hood), follow this specific protocol to minimize exposure to the corrosive dust.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<5g) Inside Hood Assess->Minor Major Major Spill (>5g) Or Outside Hood Assess->Major ActionMinor 1. Cover with absorbent pads 2. Wipe with acetone 3. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Call EHS / HazMat 3. Do NOT sweep (Dust Hazard) Major->ActionMajor

Figure 2: Operational decision tree for spill response.

Regulatory & Compliance Context

  • US EPA (RCRA): This compound is not explicitly P-listed or U-listed, but it meets the characteristic of Corrosivity (D002) if aqueous pH < 2, and potentially Toxicity depending on the concentration of leachable organics.

  • Destruction Method: The ultimate fate of this waste is High-Temperature Incineration . The bromine content requires the facility to use scrubbers to capture acid gases (HBr/Br₂).

  • Transport (DOT/IATA):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (Contains (Z)-(2-Bromo-2-phenylvinyl)boronic acid).[2]

    • Class: 8

    • Packing Group: II or III (Assume II for higher safety margin).

References

  • BLD Pharm. (2024). Safety Data Sheet: (Z)-(2-Bromo-2-phenylvinyl)boronic acid (CAS 128458-97-9).[2] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromophenylboronic acid (Generic Class Reference). Retrieved from [3]

  • PubChem. (2024). Compound Summary: Boronic Acids and Derivatives. National Library of Medicine. Retrieved from

Sources

Handling

Personal protective equipment for handling (Z)-(2-Bromo-2-phenylvinyl)boronic acid

Executive Safety Profile (Z)-(2-Bromo-2-phenylvinyl)boronic acid is a functionalized organoboron reagent typically used in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). While specific toxicological data...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Profile

(Z)-(2-Bromo-2-phenylvinyl)boronic acid is a functionalized organoboron reagent typically used in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). While specific toxicological data for this exact isomer is often limited in public databases, it shares the reactive profile of halogenated vinyl boronic acids .

Core Hazard Classification (Conservative Proxy):

  • Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Physical State: Solid (White to off-white powder/crystals).

  • Reactivity: Air and moisture sensitive. May dehydrate to form boroxine anhydrides upon prolonged storage.

PPE Selection Matrix

Directive: Do not rely on a "one-size-fits-all" approach. PPE must adapt to the phase of matter (Solid vs. Solution).

Protection ZonePhase 1: Solid Handling (Weighing/Transfer)Phase 2: Solution Phase (Reaction/Workup)Technical Rationale
Hand Protection Single Nitrile (0.11 mm minimum)Double Gloving or Laminate (Silver Shield®)Solid: Incidental contact risk is low. Solution: If dissolved in DCM or THF (common for Suzuki), standard nitrile degrades rapidly (<5 mins for DCM).
Eye Protection Chemical Safety Goggles (Tight-fitting)Safety Glasses with Side ShieldsSolid: Powders are easily aerosolized by static; goggles prevent dust entry. Solution: Splash risk is the primary concern.
Respiratory Fume Hood (Primary). N95/P100 (Secondary, if hood unavailable)Fume Hood (Mandatory)Boronic acids can be mucous membrane irritants. Inhalation of dust must be prevented via engineering controls.[3]
Body Defense Standard Lab Coat (Cotton/Poly blend)Fire-Resistant (FR) Lab Coat If using flammable solvents (THF, Toluene), FR material is required by standard fire codes (NFPA 45).
Operational Protocols
Protocol A: Precision Weighing (Dust Control)

Context: Vinyl boronic acids are often electrostatic. Static discharge can scatter the powder, increasing inhalation risk and ruining stoichiometry.

  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun (zerostat) on the weighing boat and spatula before touching the powder.

  • Transfer: Do not dump. Use a funnel with a wide bore to transfer the solid into the reaction flask to prevent neck fouling (which compromises the grease seal later).

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing. Dry dusting spreads the hazard.

Protocol B: Solvation & Reaction Setup

Context: This reagent is typically coupled with aryl halides using Pd catalysts in solvents like Dioxane, THF, or DMF.

  • Solvent Choice: Dissolve the boronic acid before adding the catalyst if possible, to ensure homogeneity.

  • Inert Atmosphere: This compound is sensitive to oxidation.

    • Step: Evacuate the flask and backfill with Nitrogen/Argon 3 times prior to solvent addition.

    • Reason: Oxygen promotes homocoupling of the boronic acid and protodeboronation, reducing yield and creating unknown byproducts.

  • Temperature Control: If heating >80°C, ensure the condenser water is flowing before heating begins. Vinyl boronic acids can be thermally sensitive; avoid "superheating" spots by stirring rapidly.

Protocol C: Spill Management

Scenario: 500mg vial dropped on the floor.

  • Isolate: Mark the area.

  • PPE Upgrade: Wear Goggles and N95 mask (if outside hood).

  • Containment: Cover the powder with wet paper towels (water or ethanol).

    • Why? Wetting the powder prevents aerosolization during sweeping.

  • Cleanup: Scoop the wet slurry into a Halogenated Organic Waste container.

  • Wash: Clean the surface with soap and water (pH neutral) to remove boron residues.

Waste Disposal Logic

Strict adherence to RCRA/EPA guidelines (or local equivalent) is required.

  • Stream: Halogenated Organic Waste .

    • Reason: The compound contains a Bromine atom. It cannot go into general organic waste in many jurisdictions due to the potential for forming toxic combustion byproducts (dioxins/furans) during incineration.

  • Aqueous Waste: If an aqueous workup is performed, the water layer contains Boron salts. Check local regulations; often, dilute boron is drain-safe, but heavy metal catalysts (Palladium) must be scavenged and disposed of as Heavy Metal Waste .

Decision Logic: Safe Handling Workflow

PPE_Decision_Tree Start Start: Handling (Z)-(2-Bromo-2-phenylvinyl)boronic acid State_Check Determine Physical State Start->State_Check Solid_Path Solid (Powder) State_Check->Solid_Path Liquid_Path Solution (Dissolved) State_Check->Liquid_Path Solid_PPE PPE: Nitrile Gloves + Goggles Control: Anti-static + Fume Hood Solid_Path->Solid_PPE Liquid_PPE PPE: Laminate Gloves (if DCM) Control: Fume Hood + Splash Guard Liquid_Path->Liquid_PPE Reaction Reaction: Suzuki Coupling (Inert Atmosphere) Solid_PPE->Reaction Liquid_PPE->Reaction Disposal Disposal: Halogenated Waste (Contains Bromine) Reaction->Disposal

Figure 1: Operational decision tree for selecting PPE and engineering controls based on the physical state of the reagent.

References
  • Fisher Scientific. (2025).[2][4] Safety Data Sheet: Phenylboronic acid (General Class Proxy). Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: trans-2-Phenylvinylboronic acid (Isomer Proxy). Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Boronic acids.[1][2][4][5][6][7] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Phenylvinylboronic acid. National Library of Medicine. Retrieved from [8]

Sources

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